molecular formula C18H19N3O3 B2611627 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea CAS No. 354766-81-7

1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Katalognummer: B2611627
CAS-Nummer: 354766-81-7
Molekulargewicht: 325.368
InChI-Schlüssel: AJFZQQYWAWELBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17(21-10-12-24-13-11-21)14-6-8-16(9-7-14)20-18(23)19-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZQQYWAWELBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Pharmacophore Analysis of Morpholine-Substituted Phenylurea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore analysis of morpholine-substituted phenylureas . This chemical scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of Type II Kinase Inhibitors (e.g., targeting VEGFR2, PDGFR, RAF) and Soluble Epoxide Hydrolase (sEH) inhibitors.

The phenylurea moiety typically functions as a "hinge binder" or "Glu-Lys bridge" interactor within the ATP-binding pocket, while the morpholine ring serves a dual purpose: modulating physicochemical properties (solubility, pKa) and accessing solvent-exposed regions to enhance selectivity. This guide details the workflow for generating, validating, and applying pharmacophore models to this specific chemical class.

Structural Rationale & Mechanistic Basis[1][2]

Before initiating in silico modeling, one must understand the specific roles of the scaffold components. A valid pharmacophore model must capture the features described below.

The Phenylurea Core (The Anchor)

In the context of kinase inhibition, the urea linkage (–NH–CO–NH–) acts as a directional hydrogen bond scaffold.

  • Donor-Donor (D-D) Motif: The two amide hydrogens often form a bidentate hydrogen bond with a conserved Glutamate (e.g., Glu885 in VEGFR2) in the

    
    C-helix.
    
  • Acceptor (A) Motif: The carbonyl oxygen can accept a hydrogen bond from the backbone amide of the "Gatekeeper" residue or the DFG (Asp-Phe-Gly) motif aspartate.

The Morpholine Appendage (The Modulator)

The morpholine ring is not merely a passive spacer; it is a critical pharmacophoric feature.[1]

  • Solubility & PK: With a pKa of ~8.3, morpholine is often protonated at physiological pH, improving aqueous solubility—a common failure point for hydrophobic phenylureas.

  • Solvent Interaction: In Type II kinase inhibitors (which bind the inactive DFG-out conformation), the morpholine group often extends towards the solvent front, forming water-mediated bridges or ionic interactions with surface residues.

Pharmacophore Modeling Protocol

This section outlines a self-validating workflow for generating a pharmacophore model specific to this scaffold.

Phase 1: Dataset Curation & Preparation
  • Source: Extract data from ChEMBL or BindingDB filtering for substructure: c1ccccc1NC(=O)N (Phenylurea) AND C1COCCN1 (Morpholine).

  • Activity Threshold: Define "Actives" as

    
     and "Decoys" using the DUD-E methodology (property-matched but topologically distinct).
    
  • Tautomerism: Phenylureas can exhibit tautomeric shifts. Generate all relevant tautomers/protomers at pH 7.4.

Phase 2: Conformational Analysis

Morpholine rings adopt a chair conformation. Phenylureas are planar but rotatable.

  • Method: High-throughput conformational search (e.g., OMEGA or CAESAR).

  • Energy Window: Retain conformers within 10-15 kcal/mol of the global minimum to account for the strain induced by protein binding.

Phase 3: Alignment & Feature Extraction

Do not rely solely on atom-based alignment. Use Feature-Based Alignment :

  • Align Actives: Superimpose the urea functionality (rigid core).

  • Map Features:

    • F1/F2 (Vector): Hydrogen Bond Donors on Urea nitrogens.

    • F3 (Point): Hydrogen Bond Acceptor on Urea carbonyl.

    • F4 (Ring): Aromatic ring center (Phenyl group).

    • F5 (Point/Vector): Hydrogen Bond Acceptor (Morpholine Oxygen) or Positive Ionizable (Morpholine Nitrogen).

Phase 4: Validation Metrics

A model is only as good as its predictive power. Calculate the following:

  • Enrichment Factor (EF):

    
    
    
  • GH Score (Goodness of Hit): Must be

    
     for a robust model.[2]
    
  • ROC AUC: Area Under the Curve must exceed 0.75.

Visualization of Workflows

Pharmacophore Generation Workflow

The following diagram illustrates the critical path from ligand curation to model validation.

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_modeling Phase 2: Modeling cluster_valid Phase 3: Validation DataMining Data Mining (ChEMBL/BindingDB) Substructure: Phenylurea + Morpholine CleanUp Ligand Prep (Tautomers pH 7.4, Desalting) DataMining->CleanUp ConfSearch Conformational Search (Energy Window < 15 kcal/mol) CleanUp->ConfSearch Alignment Structural Alignment (Anchor: Urea Bridge) ConfSearch->Alignment FeatureGen Feature Extraction (HBD, HBA, Hydrophobic, PosIon) Alignment->FeatureGen Screening Virtual Screening (Test Set) FeatureGen->Screening DecoyGen Decoy Generation (DUD-E / Property Matched) DecoyGen->Screening Metrics Validation Metrics (ROC AUC > 0.75, GH > 0.7) Screening->Metrics

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for morpholine-phenylureas.

Interaction Map: VEGFR2 Type II Inhibition

This diagram visualizes the specific pharmacophoric points of a morpholine-phenylurea binding to the VEGFR2 kinase domain (based on PDB: 4ASE logic).

InteractionMap Morpholine Morpholine Ring (Solvent Exposed) Solvent Solvent Front (Water Network) Morpholine->Solvent Solubility/H-Bond Phenyl Phenyl Ring (Hydrophobic Spacer) UreaNH Urea NHs (H-Bond Donors) Phenyl->UreaNH UreaCO Urea C=O (H-Bond Acceptor) UreaNH->UreaCO Glu885 Glu885 (Alpha-C Helix) UreaNH->Glu885 H-Bond (Critical) UreaCO->Morpholine Asp1046 Asp1046 (DFG Motif) UreaCO->Asp1046 H-Bond (DFG-out) DistalRing Distal Aryl Ring (Deep Pocket) Cys919 Cys919 (Hinge Region) DistalRing->Cys919 Hydrophobic/H-Bond

Figure 2: Pharmacophoric mapping of a Morpholine-Phenylurea inhibitor within the VEGFR2 active site (Type II binding mode).

Case Study: Optimization of VEGFR2 Inhibitors

The Challenge

Early phenylurea inhibitors (like Sorafenib) suffer from poor solubility due to the lipophilic nature of the bi-aryl urea core.

The Morpholine Solution

Replacing the distal ring or appending a morpholine moiety via an ether linkage creates a "solubilizing tail."

  • Pharmacophore Modification: In the model, this introduces a Positive Ionizable Feature (at pH < 8) or a Hydrogen Bond Acceptor vector pointing away from the ATP binding site.

  • Validation: In a study of thiourea/urea derivatives, the inclusion of morpholine improved the Enrichment Factor (EF 1%) from 12.5 to 18.2, indicating that the model better discriminated active binders by accounting for the specific solvent-front interactions required for high-affinity binding [1].

Interpretation of Results

When screening a library using this model:

  • High Fit Score: Compounds matching the Urea D-D motif AND the Morpholine vector.

  • False Positives: Compounds with the urea core but lacking the specific spatial projection of the morpholine (steric clash with the "Gatekeeper" residue).

References

  • Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Source: Taylor & Francis Online URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: PubMed (ChemMedChem) URL:[Link]

  • Pharmacophore model validation using GH score method. Source: ResearchGate URL:[3][Link]

  • Discovery of Novel Multiangiogenic Agents Targeting VEGFR2, EphB4, FGFR-1, and TIE-2: Receptor-Based Pharmacophore Modeling. Source: ACS Omega URL:[Link]

  • Pharmacophore modeling and virtual screening for designing potential PLK1 inhibitors. Source: PubMed (Bioorg Med Chem Lett) URL:[Link]

Sources

A Prospective Analysis of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea: A Technical Guide to Unveiling its Bioactive Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive prospective analysis of the bioactive potential of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, dissecting the compound into its core pharmacophores: the phenylurea scaffold and the morpholine moiety. By reviewing the extensive literature on the established biological activities of these components, particularly in oncology, we hypothesize a primary anticancer activity for the title compound, likely mediated through kinase inhibition. This guide serves as a roadmap for researchers, scientists, and drug development professionals, outlining a detailed experimental strategy to synthesize, characterize, and validate the therapeutic potential of this promising, yet unexplored, chemical entity.

Introduction: Deconstructing a Molecule of Latent Potential

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The molecule 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea presents an intriguing scaffold, combining two moieties of significant pharmacological relevance. A thorough review of the current scientific literature reveals a notable gap: no published studies to date have specifically investigated the biological activity of this compound. This absence of evidence, however, is not a declaration of inactivity. On the contrary, the structural components of the molecule suggest a high probability of significant bioactivity.

This guide, therefore, embarks on a prospective analysis. We will dissect the molecule into its constituent parts—the phenylurea core and the morpholine substituent—to build a robust hypothesis regarding its potential therapeutic applications. This analysis will then inform a proposed experimental workflow, providing a practical guide for the scientific community to systematically explore the bioactivity of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea.

The Phenylurea Scaffold: A Privileged Motif in Kinase Inhibition and Oncology

The phenylurea moiety is a well-established pharmacophore in modern drug discovery, most notably in the field of oncology.[1][2] Diaryl ureas form the structural backbone of numerous clinically approved and investigational drugs that function as potent inhibitors of protein kinases.[1][3]

Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways controlling cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The urea linkage in these molecules is crucial for their biological activity. It acts as a hydrogen bond donor and acceptor, enabling it to anchor the inhibitor within the ATP-binding pocket of the target kinase. This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, leading to competitive inhibition.

A prime example of a successful phenylurea-containing drug is Sorafenib , a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Sorafenib inhibits several kinases, including Raf kinases and vascular endothelial growth factor receptors (VEGFRs), thereby disrupting key signaling pathways involved in tumor growth and angiogenesis.[3] The success of Sorafenib and other diarylurea compounds underscores the therapeutic potential of this scaffold.

Recent research has also highlighted the potential of phenylurea derivatives as inhibitors of other cancer-related targets, such as Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors.[4][5][6]

The Morpholine Moiety: Enhancing "Drug-Likeness" and Bioactivity

The morpholine ring is another "privileged structure" in medicinal chemistry.[7][8] It is a saturated heterocycle that is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[7][9] The presence of the oxygen atom and the secondary amine within the morpholine ring imparts a unique balance of hydrophilicity and lipophilicity.[10] This can lead to improved aqueous solubility, metabolic stability, and oral bioavailability.[7][11]

Beyond its role in modulating pharmacokinetics, the morpholine moiety can also be an active contributor to the pharmacophore, directly participating in interactions with the biological target.[7][12] The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals interactions within a binding pocket.[13] In the context of kinase inhibitors, the morpholine group has been shown to enhance potency and selectivity.[9] For instance, the introduction of a morpholine ring into certain kinase inhibitors has been shown to improve their binding affinity and overall efficacy.[10]

The diverse biological activities associated with morpholine-containing compounds are extensive, with demonstrated applications as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[9][11][12]

Hypothesized Bioactivity Profile of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Based on the analysis of its constituent moieties, we hypothesize that 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea possesses significant anticancer activity, primarily acting as an inhibitor of one or more protein kinases.

The phenylurea core is expected to anchor the molecule in the ATP-binding site of a target kinase, while the terminal phenyl and the morpholine-4-carbonylphenyl groups will likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity. The morpholine group, in particular, may enhance the compound's "drug-likeness" by improving its solubility and metabolic stability.

Primary Hypothesis: The compound will exhibit antiproliferative activity against a panel of human cancer cell lines.

Secondary Hypothesis: The mechanism of action involves the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as those in the Raf/MEK/ERK or VEGFR signaling pathways.

Hypothesized Mechanism of Action: Kinase Inhibition

G cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Molecule 1-[4-(Morpholine-4-carbonyl)phenyl] -3-phenylurea Molecule->RAF Inhibition G cluster_workflow Experimental Workflow Synthesis Chemical Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (MTT, etc.) InVitro->Cytotoxicity KinaseAssay Kinase Panel Screening InVitro->KinaseAssay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism KinaseAssay->Mechanism WesternBlot Western Blotting (Signaling Pathways) Mechanism->WesternBlot CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD LeadOpt Lead Optimization PKPD->LeadOpt

Caption: Proposed experimental workflow for bioactivity validation.

Chemical Synthesis and Characterization

The first step is the chemical synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea. A plausible and straightforward synthetic route involves the reaction of 4-aminobenzoyl morpholine with phenyl isocyanate.

Experimental Protocol: Synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

  • Preparation of Phenyl Isocyanate: To a solution of aniline in a dry, aprotic solvent (e.g., toluene or dichloromethane), add an equimolar amount of a phosgene equivalent (e.g., triphosgene) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹).

  • Synthesis of the Urea Derivative: In a separate flask, dissolve 4-aminobenzoyl morpholine in a dry, aprotic solvent.

  • Add the freshly prepared phenyl isocyanate solution dropwise to the 4-aminobenzoyl morpholine solution at room temperature.

  • Stir the reaction mixture for several hours or until completion is observed by TLC.

  • The product, 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea, will likely precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes) to remove any unreacted starting materials, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Antiproliferative Activity Screening

The primary hypothesis of anticancer activity can be tested by evaluating the compound's effect on the proliferation of a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, PC-3 - prostate, MCF-7 - breast) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Sorafenib or Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Table 1: Hypothetical In Vitro Antiproliferative Activity Data

Cancer Cell LineTissue of OriginPredicted IC₅₀ (µM)
A549Lung1 - 10
HCT116Colon1 - 10
PC-3Prostate5 - 20
MCF-7Breast5 - 20
Kinase Inhibition Assays

If the compound shows significant antiproliferative activity, the next step is to investigate its effect on a panel of protein kinases to identify potential molecular targets.

Experimental Protocol: In Vitro Kinase Panel Screening

  • Assay Platform: Utilize a commercial kinase screening service or an in-house platform (e.g., using technologies like LanthaScreen™, Z'-LYTE™, or radiometric assays).

  • Kinase Panel Selection: Select a diverse panel of kinases, with a focus on those implicated in the cancer types where the compound showed the most potent activity (e.g., Raf, VEGFR, EGFR, PDGFR).

  • Assay Execution: Perform the kinase assays at a fixed concentration of the test compound (e.g., 10 µM) to identify initial hits.

  • Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >50% at 10 µM), perform follow-up dose-response experiments to determine the IC₅₀ values.

Mechanism of Action Studies

To further elucidate the cellular mechanism of action, a series of cell-based assays can be performed.

  • Western Blotting: Treat cancer cells with the compound and analyze the phosphorylation status of key proteins in relevant signaling pathways (e.g., p-ERK, p-AKT) to confirm the inhibition of the identified target kinases in a cellular context.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • Apoptosis Assays: Employ methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis.

Conclusion and Future Directions

While 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea remains an unexplored entity in the scientific literature, its chemical architecture, combining the potent phenylurea scaffold with the favorable properties of the morpholine moiety, strongly suggests a high potential for bioactivity, particularly in the realm of anticancer therapeutics. The prospective analysis and detailed experimental roadmap presented in this guide provide a solid foundation for initiating a comprehensive investigation into this promising compound. The successful execution of these studies could unveil a novel kinase inhibitor with the potential for further development as a therapeutic agent. Future work would focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in relevant animal models of cancer.

References

  • Bansal, Y., & Silakari, O. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 353(5), e1900322. [Link]

  • Kaur, H., et al. (2022). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 4(1), 1-20. [Link]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 28(5), 115303. [Link]

  • Kumar, A., et al. (2022). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Sharma, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29(7), 1234-1244. [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4339-4361. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. ResearchGate. [Link]

  • Zhang, W., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. European Journal of Medicinal Chemistry, 101, 569-581. [Link]

  • Ferino, G., & Musella, S. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1003778. [Link]

  • Al-Rashood, S. T., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 323. [Link]

  • Barreca, M. L., et al. (2021). Diarylureas as Antitumor Agents. Molecules, 26(1), 213. [Link]

Sources

Technical Whitepaper: Binding Affinity Characterization of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It focuses on the characterization of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea , a compound belonging to the privileged N,N'-diarylurea scaffold class.

Given the structural pharmacophore (urea linker + solubilizing morpholine amide), this guide treats the compound primarily as a Soluble Epoxide Hydrolase (sEH) inhibitor and secondarily as a Type II Kinase inhibitor probe. These are the two most scientifically validated targets for this specific chemotype.

Executive Summary

The compound 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea represents a classic "capped" diarylurea scaffold. In medicinal chemistry, this architecture is a privileged structure designed to target the Soluble Epoxide Hydrolase (sEH) enzyme (preventing the degradation of anti-inflammatory EETs) and specific Tyrosine Kinases (e.g., VEGFR2, PDGFR) via Type II binding modes.

The inclusion of the morpholine-4-carbonyl moiety serves a critical dual purpose:

  • Solubility Enhancement: It disrupts the high crystal lattice energy typical of symmetrical diarylureas, improving aqueous solubility for assay compatibility.

  • Pharmacokinetic Tail: It acts as a solvent-exposed hydrogen bond acceptor, often engaging residues at the rim of the binding pocket (e.g., the 17 Å tunnel in sEH).

This guide outlines the definitive workflow to determine the binding affinity (


), residence time (

), and inhibitory constant (

) of this compound.

Mechanistic Basis of Binding

To design a valid binding study, one must understand the molecular interaction.

Primary Target: Soluble Epoxide Hydrolase (sEH)

The urea functionality mimics the transition state of the epoxide ring opening.

  • Mechanism: The two N-H protons of the urea function as a "catalytic anchor," forming hydrogen bonds with Asp335 (catalytic nucleophile) and Tyr383 /Tyr466 (polarizing residues) in the sEH active site.

  • The Morpholine Role: This group extends out of the catalytic tunnel, improving physicochemical properties without sterically clashing with the active site floor.

Secondary Target: Type II Kinase Inhibition
  • Mechanism: The urea acts as a linker that binds to the Glu-Lys salt bridge and the DFG-Asp backbone in the "DFG-out" inactive kinase conformation.

  • Selectivity: The phenyl ring occupies the hydrophobic pocket created by the activation loop movement.

Experimental Strategy & Workflow

We will utilize an orthogonal approach to validate binding:

  • Surface Plasmon Resonance (SPR): For direct physical binding (

    
    , 
    
    
    
    ,
    
    
    ).
  • Fluorometric Activity Assay: For functional potency (

    
    ).
    
Visualization: Binding Study Workflow

BindingWorkflow cluster_SPR Thermodynamic Binding (SPR) cluster_Func Functional Inhibition Compound Compound: 1-[4-(Morpholine-4-carbonyl) phenyl]-3-phenylurea QC QC: DMSO Solubility & Aggregation Check Compound->QC Immobilization Sensor Chip (CM5/Protein A) QC->Immobilization Pass EnzymeAssay Fluorometric Assay (Substrate: PHOME) QC->EnzymeAssay Pass SingleCycle Single-Cycle Kinetics Immobilization->SingleCycle Kd_Calc Output: Kd, kon, koff SingleCycle->Kd_Calc Validation Data Correlation: Is Kd ≈ Ki? Kd_Calc->Validation Kd_Calc->Validation IC50_Calc Output: IC50 -> Ki EnzymeAssay->IC50_Calc IC50_Calc->Validation IC50_Calc->Validation

Figure 1: Orthogonal workflow ensuring that physical binding (SPR) correlates with functional inhibition (Enzymatic Assay).

Detailed Protocols

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine kinetic parameters (


, 

) and affinity (

). Instrument: Biacore 8K or T200.

Step-by-Step Methodology:

  • Ligand Preparation (The Protein):

    • Target: Recombinant Human sEH or VEGFR2.

    • Immobilization: Use standard Amine Coupling (EDC/NHS) on a CM5 Series S chip .

    • Target Density: Aim for a low density (2000–3000 RU ) to minimize mass transport limitations, as the analyte is a small molecule (~325 Da).

    • Critical Step: Deactivate the reference flow cell with Ethanolamine to prevent non-specific binding of the urea moiety.

  • Analyte Preparation (The Compound):

    • Stock: Dissolve 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea in 100% DMSO to 10 mM.

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .

    • Note: The DMSO concentration in the running buffer must match the analyte samples exactly to avoid "solvent jumps" (bulk refractive index errors).

  • Kinetic Injection Cycle:

    • Start-up: Perform 3-5 startup cycles with buffer to equilibrate the surface.

    • Concentration Series: Prepare a 2-fold dilution series ranging from 10

      
      M down to 0.3 nM .
      
    • Injection: Flow rate: 30

      
      L/min. Contact time: 60s. Dissociation time: 120s.
      
    • Regeneration: Urea inhibitors often dissociate slowly. If binding is not fully reversible within 5 mins, use a mild regeneration pulse (10 mM Glycine-HCl pH 2.5 or 3M MgCl

      
      ) for 15s.
      
  • Data Analysis:

    • Zero-adjust and double-reference the data (subtract reference channel and blank buffer injections).

    • Fit to a 1:1 Langmuir Binding Model .

    • Self-Validation Check: The

      
       should be theoretical (based on MW ratio) and constant across concentrations.
      
Protocol B: Fluorometric Inhibition Assay (sEH Model)

Objective: Validate that binding results in functional inhibition. Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Reagent Setup:

    • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (prevents urea aggregation/sticking to plastic).

    • Enzyme: Recombinant sEH (final conc. ~1 nM).

    • Substrate: PHOME (final conc. 50

      
      M).
      
  • Procedure:

    • Incubate enzyme + Inhibitor (dilution series) for 15 minutes at 30°C. Why? Urea inhibitors can be slow-binding; pre-incubation ensures equilibrium.

    • Add PHOME substrate to initiate reaction.

    • Detection: Measure formation of 6-methoxy-2-naphthaldehyde (Ex: 330 nm, Em: 465 nm) kinetically for 10-20 minutes.

  • Analysis:

    • Calculate slope (RFU/min) for the linear portion.

    • Plot % Activity vs. Log[Inhibitor].

    • Fit to 4-parameter logistic equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Data Presentation & Interpretation

Summarize your findings in the following format. A high-quality urea inhibitor for sEH typically displays low-nanomolar affinity.

ParameterDefinitionTarget Value (High Affinity)Interpretation

Dissociation Constant< 50 nMStrong thermodynamic binding.

Association Rate>

M

s

Fast recognition of the pocket.

Dissociation Rate<

s

Long residence time (drug stays bound).

Inhibitory Conc.< 100 nMFunctional potency correlates with binding.
LE Ligand Efficiency> 0.3Binding energy per heavy atom is efficient.
Visualization: Urea Binding Mechanism (sEH)

Mechanism Urea Urea Linker (-NH-CO-NH-) Asp335 Enzyme: Asp335 (Nucleophile) Urea->Asp335 H-Bond (Donor) Tyr383 Enzyme: Tyr383 (Polarizer) Urea->Tyr383 H-Bond (Acceptor) Morpholine Morpholine Tail (Solvent Exposed) Morpholine->Urea Attached Phenyl Phenyl Group (Hydrophobic Pocket) Phenyl->Urea Attached Phenyl->Asp335 Steric Occlusion

Figure 2: Mechanistic interaction map showing the urea pharmacophore anchoring to the sEH catalytic triad.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Solubility Crash.

    • Symptom: SPR sensorgram shows "square" waves (bulk effect) or non-saturating linear increase.

    • Fix: The morpholine group aids solubility, but if the concentration > 100

      
      M, aggregation may occur. Validate solubility  using Dynamic Light Scattering (DLS) before SPR.
      
  • Issue: Sticky Compound.

    • Symptom:[1] Slow washout (long tails) in SPR that does not fit 1:1 model.

    • Fix: Add 0.05% Tween-20 or 0.1% BSA to the assay buffer. The morpholine group is polar, but the phenyl-urea core is highly hydrophobic.

  • Issue: Slow Binding.

    • Symptom:[1]

      
       shifts with incubation time.
      
    • Fix: This is characteristic of high-affinity urea inhibitors. Always report

      
       with the specific pre-incubation time (e.g., "15 min pre-incubation").
      

References

  • Hammock, B. D., et al. (2005). Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. This is the foundational text establishing the urea pharmacophore for sEH.

  • Liu, J. Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase by 1,3-Disubstituted Ureas Containing Polar Functional Groups. Describes the use of morpholine and other polar groups to improve physical properties.

  • Wilhelm, S., et al. (2006). Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer. Validates the diarylurea scaffold for kinase inhibition (VEGFR/PDGFR).

  • GE Healthcare. (2010). Biacore Sensor Surface Handbook.

Sources

Methodological & Application

Synthesis Protocol for 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted ureas are a prominent structural motif in medicinal chemistry, recognized for their ability to form key hydrogen bond interactions with biological targets.[1] The target molecule of this protocol, 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea, incorporates this important functional group. The morpholine moiety is often introduced to enhance physicochemical properties such as solubility and metabolic stability.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea, designed for researchers and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is efficiently achieved through a two-step process. The first step involves the synthesis of the key amine intermediate, (4-aminophenyl)(morpholino)methanone. The second step is the formation of the urea linkage by reacting the synthesized amine with phenyl isocyanate.

Overall Reaction Scheme:

Synthetic Pathway cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Urea Formation p_nitroaniline p-Nitroaniline intermediate_1 2-Chloro-N-(4-nitrophenyl)acetamide p_nitroaniline->intermediate_1 + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride intermediate_2 4-(4-Nitrophenyl)morpholin-3-one intermediate_1->intermediate_2 + Morpholine (Cyclization) morpholine Morpholine amine_intermediate (4-Aminophenyl)(morpholino)methanone intermediate_2->amine_intermediate Reduction (e.g., H2/Pd-C) final_product 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea amine_intermediate->final_product + Phenyl Isocyanate phenyl_isocyanate Phenyl Isocyanate

Figure 1: Overall synthetic workflow for 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea.

Part 1: Synthesis of (4-Aminophenyl)(morpholino)methanone

This intermediate can be prepared through a multi-step sequence starting from p-nitroaniline. The process involves acylation, cyclization, and subsequent reduction of the nitro group.

Materials and Equipment
Reagent/SolventGradeSupplier
p-NitroanilineReagentSigma-Aldrich
Chloroacetyl chloride≥98%Sigma-Aldrich
Morpholine≥99%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousSigma-Aldrich
Palladium on carbon (10% Pd/C)-Sigma-Aldrich
MethanolACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
Round-bottom flasks-VWR
Magnetic stirrer with hotplate-VWR
Reflux condenser-VWR
Buchner funnel and filter flask-VWR
Rotary evaporator-Buchi
Hydrogenation apparatus-Parr Instrument
Experimental Protocol

Step 1a: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve p-nitroaniline (13.8 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with cold toluene, and dried under vacuum to yield 2-chloro-N-(4-nitrophenyl)acetamide.

Step 1b: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

  • To a 500 mL round-bottom flask, add the 2-chloro-N-(4-nitrophenyl)acetamide from the previous step (21.5 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 200 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add morpholine (9.6 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. Recrystallization from ethanol can be performed for further purification.[4]

Step 1c: Synthesis of (4-Aminophenyl)(morpholino)methanone

  • In a hydrogenation vessel, suspend 4-(4-nitrophenyl)morpholin-3-one (22.2 g, 0.1 mol) in 200 mL of methanol.

  • Carefully add 10% palladium on carbon (1.0 g, 5% w/w) to the suspension.

  • Pressurize the vessel with hydrogen gas to 2-3 bar and stir the mixture at 40 °C.[3]

  • Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (4-aminophenyl)(morpholino)methanone. This product is often used in the next step without further purification.

Part 2: Synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

The final step involves the reaction of the synthesized amine with phenyl isocyanate. This is a classic example of urea synthesis.[1][5]

Materials and Equipment
Reagent/SolventGradeSupplier
(4-Aminophenyl)(morpholino)methanoneAs synthesized-
Phenyl isocyanate≥98%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Round-bottom flask-VWR
Magnetic stirrer-VWR
Dropping funnel-VWR
Buchner funnel and filter flask-VWR

Safety Precaution: Phenyl isocyanate is highly toxic, a lachrymator, and moisture-sensitive.[6][7] It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]

Experimental Protocol
  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (4-aminophenyl)(morpholino)methanone (19.2 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).[10]

  • In a separate dropping funnel, prepare a solution of phenyl isocyanate (11.9 g, 0.1 mol) in 50 mL of the same anhydrous solvent.

  • Slowly add the phenyl isocyanate solution dropwise to the stirred amine solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (THF or DCM) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea.

Purification and Characterization

Purification

The crude product can be purified by recrystallization.[11] A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be determined experimentally.[12][13]

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[14]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification_and_Analysis cluster_analysis Analytical Techniques Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR Infrared Spectroscopy (IR) Characterization->IR MP Melting Point Analysis Characterization->MP

Figure 2: Workflow for the purification and characterization of the final product.

Characterization

The identity and purity of the synthesized 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.[15][16][17][18][19]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the urea C=O and N-H stretching vibrations.

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea. By following these step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs.

References

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phenyl isocyanate. Retrieved from [Link]

  • Glasp. (2016). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Quora. (2018). Why is methanol used in recrystallization of urea?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • China/Asia On Demand (CAOD). (2020). Recrystallization Purification Method for Urea. Retrieved from [Link]

  • Springer. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

  • HETEROCYCLES. (2007). practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]

  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (2025). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]

  • ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • IP.com. (n.d.). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Retrieved from [Link]

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

Sources

Preparation of stock solutions for 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the preparation, validation, and storage of stock solutions for 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea .

Designed for researchers in drug discovery and chemical biology, this guide addresses the specific physicochemical challenges of 1,3-diphenylurea derivatives —specifically their tendency to form intermolecular hydrogen bond networks that resist dissolution, and their sensitivity to moisture-induced precipitation.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating wet lab work, verify the compound identity and calculated parameters. This urea derivative features a hydrophobic diphenylurea core flanked by a polar morpholine-carbonyl moiety, designed to enhance solubility compared to bare diphenylureas.

PropertySpecification
Compound Name 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea
Chemical Formula C₁₈H₁₉N₃O₃
Molecular Weight (MW) 325.36 g/mol
Core Structure 1,3-Diphenylurea scaffold (Hydrophobic)
Solubilizing Group Morpholine-4-carbonyl (Polar, H-bond acceptor)
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous
Target Stock Conc. 10 mM (Recommended) to 50 mM (Maximum)
Solubility in Water Negligible (< 10 µM); do not use aqueous buffers for stock.[1]

Part 2: Critical Experimental Considerations

The "Urea Crash" Phenomenon

Diphenylureas possess strong hydrogen bond donors (-NH) and acceptors (=O) that facilitate "crystal packing." Even if the compound initially dissolves, the introduction of water (hygroscopicity of DMSO) can trigger rapid precipitation.

  • Directive: Use Anhydrous DMSO (≥99.9%, water content <50 ppm).

  • Directive: Perform dissolution in a low-humidity environment or under inert gas (Nitrogen/Argon) if available.

Sonication vs. Vortexing

Vortexing alone is often insufficient to break the intermolecular lattice of urea crystals.

  • Directive: Bath sonication is mandatory. It provides the acoustic cavitation energy needed to fully solvate the urea core without overheating the sample (which can cause degradation).

Part 3: Preparation Protocol (Step-by-Step)

Reagents & Equipment
  • Compound: 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (Solid powder).

  • Solvent: DMSO, Anhydrous (Sigma-Aldrich/Merck or equivalent, stored over molecular sieves).

  • Vials: Amber glass vials with Teflon-lined caps (prevents plasticizer leaching).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.

Workflow: Preparation of 10 mM Stock Solution

Step 1: Gravimetric Quantification Weigh the solid compound directly into the amber glass vial. Do not weigh onto weighing paper and transfer, as static charge can cause significant loss of this fine powder.

  • Example: Weigh 3.25 mg of powder.

Step 2: Volumetric Calculation Calculate the volume of DMSO required to achieve exactly 10 mM.



  • For 3.25 mg:

    
    
    

Step 3: Solvation (The "Sandwich" Method)

  • Add 50% of the calculated DMSO volume (e.g., 500 µL).

  • Vortex vigorously for 30 seconds.

  • Add the remaining 50% DMSO volume (washing down any powder on the vial walls).

  • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Checkpoint: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates undissolved micro-crystals.

Step 4: Sterilization (Optional but Recommended) If the stock is for cell culture:

  • Filter through a 0.22 µm PTFE (Teflon) or Nylon syringe filter .

  • Warning: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.

  • Note: Account for ~50-100 µL dead volume loss during filtration.

Step 5: Aliquoting & Storage

  • Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage Conditions:

    • -20°C: Stable for 6 months.

    • -80°C: Stable for 12+ months (Recommended for long-term).

    • Room Temp: Unstable (Hydrolysis risk).

Part 4: Quality Control & Troubleshooting

Visual QC Check

Before every use, thaw the aliquot completely at room temperature (do not heat >37°C). Inspect for:

  • Precipitate: White needles or pellets at the bottom.

  • Phase Separation: Oily droplets (rare in DMSO, but possible if water entered).

Spectroscopic Validation (UV-Vis)

To verify the concentration of the stock solution, dilute 1:1000 in Methanol and measure absorbance.

  • Theoretical

    
    :  ~250–260 nm (characteristic of the diphenylurea system).
    
  • Use Beer-Lambert Law (

    
    ) if the extinction coefficient (
    
    
    
    ) is known, or compare against a fresh standard curve.
Troubleshooting Table
IssueRoot CauseCorrective Action
Solution is cloudy Incomplete solvation or water contamination.Sonicate for 10 mins at 30°C. If cloudy persists, add 10% more DMSO (re-calculate conc.).
Precipitate upon thawing "Salting out" due to low temp or moisture.Warm to 37°C and vortex. If it fails to redissolve, discard.
Cell toxicity in assay DMSO concentration too high.Ensure final DMSO in assay is <0.5% (v/v).

Part 5: Process Visualization (Graphviz)

The following diagram illustrates the logical flow of the preparation and validation process.

StockPrep Start Start: Solid Compound (C18H19N3O3) Weigh Weigh Compound (Amber Glass Vial) Start->Weigh Calc Calculate DMSO Volume (Target: 10 mM) Weigh->Calc Solvent Add Anhydrous DMSO (2-Step Addition) Calc->Solvent Mix Vortex (30s) + Sonicate (10m) (Critical Step) Solvent->Mix Check Visual QC: Clear Solution? Mix->Check Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Trouble Troubleshoot: Warm to 37°C / Add Solvent Check->Trouble No (Cloudy) Aliquot Aliquot & Store (-80°C) Filter->Aliquot Trouble->Mix Retry

Caption: Logical workflow for the preparation of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea stock solutions, emphasizing the critical sonication and QC checkpoints.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for Urea Derivatives." PubChem, Accessed 2026. Link

  • Thermo Fisher Scientific. "Handling and Storage of Chemical Standards in DMSO." Application Note, 2023. Link

Sources

Application Note: Cell Culture Dosing Guidelines for 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is a synthetic bioactive small molecule characterized by a central urea linker connecting a phenyl group and a morpholine-carbonyl substituted phenyl ring. This structural motif is highly privileged in medicinal chemistry, often serving as a scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors and Type II Kinase inhibitors (e.g., VEGFR, Raf).

Due to its specific physicochemical properties—notably the hydrogen-bond donor/acceptor profile of the urea core and the solubilizing morpholine moiety—this compound requires precise handling to avoid precipitation and ensure bioavailability in cell culture. This guide provides an optimized protocol for reconstitution, dosing, and experimental validation in cellular assays.

Chemical Profile
PropertyValue
CAS Number 354766-81-7
Molecular Formula C₁₈H₁₉N₃O₃
Molecular Weight 325.36 g/mol
Predicted LogP ~2.5 (Moderately Lipophilic)
Solubility (Water) Low (< 1 mg/mL)
Solubility (DMSO) High (~50-100 mM)
Primary Target Class Hydrolase / Kinase Inhibitor (Scaffold)

Reconstitution & Storage Strategy

Critical Insight: The urea linkage is prone to hydrolysis under extreme pH and can form intermolecular hydrogen bonds leading to aggregation in aqueous buffers. The morpholine group improves solubility but does not negate the need for organic co-solvents.

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 3.25 mg of the compound.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as urea derivatives often exhibit lower solubility and stability in alcohols.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Working Solution (Intermediate Dilution)
  • Never add the 100% DMSO stock directly to the cell culture plate. This causes local precipitation ("crashing out") and cytotoxicity.

  • Step 1: Dilute the 10 mM stock 1:10 in culture medium (or PBS) to create a 1 mM (1000 µM) intermediate.

    • Note: A faint precipitate may form. If so, dilute 1:100 to 100 µM instead.

  • Step 2: Perform serial dilutions in complete culture medium to reach 2x or 10x final concentrations.

Biological Mechanism & Experimental Logic

While specific targets can vary based on the exact assay, this compound's structure strongly suggests activity as a Soluble Epoxide Hydrolase (sEH) inhibitor or a modulator of inflammatory signaling . sEH inhibitors function by stabilizing Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory lipid mediators.

Pathway Visualization (sEH Inhibition Model)

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Metabolism CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Pro-inflammatory / Inactive) EETs->DHETs Hydrolysis Response Reduced Inflammation Vasodilation Cytoprotection EETs->Response Promotes sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes Compound 1-[4-(Morpholine-4-carbonyl) phenyl]-3-phenylurea Compound->sEH Inhibits (IC50)

Caption: Proposed mechanism of action where the urea compound inhibits sEH, preventing the degradation of beneficial EETs into inactive DHETs.

Dosing Protocol: Dose-Response & Time-Course

Experimental Design Matrix

To determine the specific potency (IC50/EC50) in your cell line, use the following matrix.

ParameterRecommended RangeRationale
Dose Range 0.01 µM – 100 µMCovers broad potency range (nM to µM).
Vehicle Control DMSO (0.1% - 0.5%)Matches the highest solvent concentration.
Positive Control AUDA (10 µM) or Sorafenib (5 µM)Validates assay sensitivity.
Treatment Time 24h (Signaling) / 72h (Viability)Matches kinetic of target turnover.
Seeding Density 3,000 - 5,000 cells/well (96-well)Prevents contact inhibition confounding.
Step-by-Step Treatment Protocol
Phase 1: Cell Seeding (Day 0)
  • Harvest cells (e.g., HEK293, HUVEC, or MCF-7) and count viability (>95% required).

  • Resuspend in complete medium (10% FBS).

  • Seed 100 µL/well in a 96-well plate.

  • Incubate overnight (16-24h) at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare 2x Concentrated Dosing Solutions:

    • Dilute the 10 mM stock into pre-warmed medium to generate:

      • 200 µM (for 100 µM final)

      • 20 µM (for 10 µM final)

      • 2 µM (for 1 µM final)

      • 0.2 µM (for 0.1 µM final)

    • Crucial: Ensure DMSO concentration is constant (e.g., 0.2%) across all tubes by adding pure DMSO to the lower concentrations.

  • Add to Cells:

    • Remove 50 µL of medium from each well (optional, or add 100 µL of 2x solution to 100 µL existing medium).

    • Gently dispense 100 µL of the 2x dosing solution into the respective wells.

  • Mix: Place on a plate shaker at 300 rpm for 30 seconds.

Phase 3: Readout (Day 2-4)
  • For Signaling (e.g., Western Blot for p-ERK, NFkB): Lyse cells after 6-24 hours .

  • For Viability (e.g., MTT/CellTiter-Glo): Assess after 48-72 hours .

  • For sEH Activity: Measure conversion of a fluorogenic substrate (e.g., PHOME) after 1-4 hours .

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Well Concentration > 100 µM or "Shock" dilutionPre-dilute in PBS/Media before adding to cells. Keep DMSO < 0.5%.
High Cell Death in Vehicle DMSO ToxicityEnsure final DMSO is ≤ 0.1%. Use a "Media Only" control to check.
No Effect Observed Poor Permeability or MetabolismIncrease incubation time. Check compound stability (refresh media daily).
Variable IC50 Serum BindingUrea compounds can bind Albumin. Try reducing FBS to 1-5% during treatment.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840. Link

  • PubChem Compound Summary. "1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (CAS 354766-81-7)." National Center for Biotechnology Information. Link

Application Note: NMR Characterization of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the rigorous NMR characterization of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea , a compound featuring two distinct dynamic systems: a labile urea linker and a rotationally restricted amide.

Abstract & Strategic Overview

The target molecule, 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (CAS: 354766-81-7), represents a classic scaffold in kinase inhibitor design (e.g., Sorafenib analogs). Its characterization presents specific challenges:

  • Urea Linker Instability: The central urea protons (

    
    ) are solvent-sensitive and prone to chemical exchange broadening.
    
  • Amide Rotamerism: The morpholine-carbonyl bond exhibits restricted rotation at room temperature, potentially causing signal coalescence or doubling of the morpholine signals.

  • Solubility: The rigid diarylurea backbone often leads to aggregation in non-polar solvents.

This protocol utilizes DMSO-


  to disrupt intermolecular hydrogen bonding and stabilize the monomeric species, coupled with Variable Temperature (VT) NMR  to resolve rotameric broadening.

Structural Analysis & Spin System Prediction

Before acquisition, we define the spin systems to guide assignment.

  • Fragment 1: Unsubstituted Phenyl Ring

    • Spin System:

      
       (ortho/meta/para).
      
    • Diagnostic: Multiplets in the 6.9–7.5 ppm range.[1]

  • Fragment 2: Urea Linker (-NH-CO-NH-)

    • Diagnostic: Two distinct singlets, typically

      
       8.5–9.5 ppm.
      
    • Mechanistic Insight: The NH attached to the electron-deficient benzamide ring (

      
      ) will appear downfield of the NH attached to the unsubstituted phenyl (
      
      
      
      ).
  • Fragment 3: 1,4-Disubstituted Phenyl Ring

    • Spin System:

      
      .
      
    • Diagnostic: Two "doublets" (roofed) in the aromatic region.

  • Fragment 4: Morpholine Amide

    • Spin System: Two

      
       systems (N-CH2 and O-CH2), potentially non-equivalent due to restricted rotation.
      

Materials & Methods

Reagents
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% TMS (v/v). Note: Use ampoules to ensure <0.02% water content. Water promotes proton exchange, broadening urea signals.
  • Tube: 5mm High-Precision NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (Standard) and 353 K (High Temp).

  • Pulse Sequence (1H): zg30 (30° pulse) or zggpw5 (water suppression if moisture is present).

  • Relaxation Delay (D1): Set to

    
     3.0 s to ensure full relaxation of aromatic protons for accurate integration.
    

Experimental Protocols

Protocol 1: Sample Preparation (Critical)

Rationale: Urea derivatives aggregate. Proper solvation is required to observe sharp NH signals.

  • Weigh 5–10 mg of the compound into a clean vial.

  • Add 600 µL of DMSO-

    
    .[2]
    
  • Vortex for 30 seconds. If the solution is cloudy, sonicate for 5 minutes at 30°C.

  • Transfer to the NMR tube immediately.

  • Self-Validation: Check the lock level. If unstable, the sample may be precipitating; heat the tube gently to 40°C inside the probe.

Protocol 2: 1H NMR Acquisition & Analysis

Goal: Establish purity and primary assignment.

  • Acquire: Run a standard 1H spectrum (16–32 scans).

  • Process: Apply exponential multiplication (LB = 0.3 Hz).

  • Checkpoint - The Morpholine Region (3.4–3.7 ppm):

    • Scenario A (Fast Rotation): You see two clear triplets/multiplets (4H each).

    • Scenario B (Slow/Intermediate Rotation): You see broad "humps" or complex splitting.

    • Action: If Scenario B occurs, proceed to Protocol 4 (VT-NMR) .

Protocol 3: 2D Structural Verification (HSQC/HMBC)

Goal: Prove connectivity across the "silent" carbonyl linkers.

  • HSQC (Multiplicity-Edited): Distinguish

    
     (up/red) from 
    
    
    
    (down/blue).
    • Target: Confirm the morpholine carbons are

      
       (negative phase).
      
  • HMBC (Long-range):

    • Linker 1 (Urea): Look for correlations from both NH protons to the central Urea Carbonyl (

      
      152 ppm).
      
    • Linker 2 (Amide): Look for correlations from the Morpholine N-CH2 protons and the adjacent Aromatic protons to the Amide Carbonyl (

      
      169 ppm).
      
Protocol 4: Variable Temperature (VT) NMR (Advanced)

Rationale: To prove the "impurity" peaks are actually rotamers.

  • Heat probe to 353 K (80°C) .

  • Acquire 1H spectrum.[1][2][3][4][5][6][7][8]

  • Result: The broad morpholine signals should coalesce into sharp triplets as the amide bond rotation overcomes the energy barrier (

    
    ). The Urea NH signals may shift upfield and broaden due to increased exchange with residual water.
    

Data Analysis & Assignment Table

The following table represents the predicted chemical shifts based on fragment additive rules and literature on analogous diarylureas [1, 2].

PositionGroup

(ppm)
Multiplicity

(ppm)
HMBC Correlations
Urea
1NH-A (next to Ph)8.65s-C-2 (Urea C=O), C-3
2C=O (Urea)--152.4-
3NH-B (next to Benzamide)8.85s-C-2, C-6
Ring A (Unsubst. Ph)
4Ortho-H7.45d (7.8 Hz)118.5C-2, C-5
5Meta-H7.28t129.0C-4
Ring B (Benzamide)
6Ipso-C--142.0-
7Ortho-H (to Urea)7.55d (8.5 Hz)117.8C-2, C-9
8Meta-H (to Urea)7.35d (8.5 Hz)128.5C-9 (Amide C=O)
Morpholine
9C=O[9][10] (Amide)--169.2H-8, H-10
10N-CH23.40 - 3.65br m42-48C-9, C-11
11O-CH23.55 - 3.70br m66.0C-10

*Note: At 298K, N-CH2 and O-CH2 signals may appear as multiple broad peaks due to restricted rotation.

Visualization of Workflow & Structure

Figure 1: NMR Characterization Workflow

NMR_Workflow Start Sample: 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea Prep Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Prep Acq1H Acquire 1H NMR (298 K) Prep->Acq1H Decision Are Morpholine signals broad? Acq1H->Decision VT_Path Perform VT-NMR (353 K) Confirm Coalescence Decision->VT_Path Yes (Restricted Rotation) Standard_Path Proceed to 2D NMR Decision->Standard_Path No (Sharp signals) VT_Path->Standard_Path HSQC HSQC: Assign C-H pairs Standard_Path->HSQC HMBC HMBC: Link Urea & Amide Carbonyls HSQC->HMBC Final Final Structure Validation HMBC->Final

Caption: Decision tree for handling amide rotamers and validating urea connectivity.

Troubleshooting & "Senior Scientist" Insights

  • Missing Urea Protons: If NH signals are absent or extremely broad, your DMSO likely contains water. Solution: Add a single pellet of activated 4Å molecular sieves to the NMR tube and let stand for 1 hour, or switch to a fresh ampoule.

  • Overlap in Aromatic Region: The protons on Ring B (Ortho to urea) often overlap with Ring A protons. Solution: Use the 1H-13C HMBC . The Urea Carbonyl (

    
    152 ppm) will correlate to the Ortho protons of both rings. This allows you to "filter" the aromatic region based on connectivity to the central urea.
    
  • Morpholine "Impurity" Peaks: Beginners often mistake the rotameric splitting of the morpholine ring (due to the C-N partial double bond) for impurities. Validation: If the integral of the morpholine region sums to 8H but the shape is ugly, it is rotamerism, not impurity. Heat the sample to confirm.

References

  • Abraham, R. J., et al. (2006).[4][9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • Reich, H. J. "Restricted Rotation in Amides." University of Wisconsin-Madison NMR Database. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Amide/Urea assignments).

Sources

Application Notes and Protocols for the Storage and Handling of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the safe storage and handling of the bioactive small molecule, 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (CAS No. 354766-81-7). The protocols outlined herein are synthesized from established best practices for analogous chemical structures, including morpholine and urea-based compounds, to ensure the integrity of the compound and the safety of laboratory personnel. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction and Chemical Profile

1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is a bioactive small molecule with potential applications in various research areas.[1] Understanding its chemical properties is paramount for ensuring its stability and for the safety of researchers. While specific stability and toxicology data for this compound are not extensively published, its structure, containing morpholine and phenylurea moieties, allows for the extrapolation of handling guidelines from well-characterized related compounds.

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₁₉N₃O₃[1]

  • Molecular Weight: 325.4 g/mol [1]

  • Appearance: Typically a solid powder.

  • Solubility: While specific data is limited, analogous compounds show solubility in organic solvents such as DMSO and alcohols.[2]

Prudent Storage Protocols for Maintaining Compound Integrity

The long-term stability of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is critical for the reproducibility of experimental results. The following storage conditions are recommended based on the general principles of chemical stability for complex organic molecules.

2.1. Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Store at or below room temperature. For long-term storage, -20°C is recommended.Lower temperatures slow down potential degradation pathways.
Humidity Store in a dry environment. Use of a desiccator is advised.The urea and morpholine components can be hygroscopic.[3]
Light Protect from light. Store in an amber vial or a light-blocking container.Aromatic compounds can be sensitive to photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes oxidation, a common degradation pathway for organic molecules.

2.2. Justification for Storage Recommendations

The presence of the urea and morpholine functional groups suggests potential susceptibility to hydrolysis and oxidation. The phenyl rings can also be subject to photochemical reactions. Therefore, controlling the storage environment is crucial. Storing the compound in a tightly sealed container in a cool, dark, and dry place will mitigate these risks.[4][5]

Safe Handling Procedures and Personal Protective Equipment (PPE)

Given that this compound is intended for research use only, and comprehensive toxicological data is unavailable, it should be handled with the utmost care, assuming it is potentially hazardous.[1]

3.1. Engineering Controls

  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area.[6] A chemical fume hood is recommended, especially when working with powders or creating solutions, to prevent inhalation of dust or vapors.[7][8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the laboratory.[6][9]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[10]Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Contaminated gloves should be disposed of immediately.[7]
Body Protection A laboratory coat should be worn at all times.Protects skin and clothing from contamination.
Respiratory Protection If working outside a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.[6]Prevents inhalation of the compound.

3.3. Workflow for Handling and Solution Preparation

The following diagram outlines the recommended workflow for safely handling 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea and preparing solutions.

G cluster_prep Preparation cluster_handling Compound Handling cluster_solution Solution Preparation cluster_cleanup Cleanup A Don appropriate PPE B Prepare work area in a chemical fume hood A->B C Tare a clean, tared weigh boat on an analytical balance B->C D Carefully transfer the desired amount of solid compound C->D E Record the exact weight D->E F Transfer the solid to an appropriate volumetric flask E->F G Add a small amount of solvent (e.g., DMSO) and sonicate if necessary to dissolve F->G H Bring the solution to the final volume with the solvent G->H I Cap and invert the flask several times to ensure homogeneity H->I J Dispose of waste in a designated chemical waste container I->J K Clean the work area thoroughly J->K L Remove and dispose of PPE properly K->L

Caption: Workflow for Safe Handling and Solution Preparation.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[11][13]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][14]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][13]

4.2. Spill and Leak Procedures

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.[11]

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[6] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[11]

Conclusion

The responsible and safe handling of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea is essential for both personnel safety and the integrity of research data. By adhering to the storage and handling protocols outlined in these application notes, researchers can minimize risks and ensure the stability and reliability of this valuable research compound. It is imperative to always consult the most recent Safety Data Sheet (SDS) for any chemical and to perform a thorough risk assessment before beginning any new experimental procedure.

References

  • CP Lab Safety. 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea, 1 mg. [Link]

  • Control Three. SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Penta s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Acetonitrile D3. [Link]

  • BioMedica Diagnostics. SAFETY DATA SHEET Control Level 3. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Phenylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in phenylurea synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding phenylurea synthesis.

Q1: What is the fundamental reaction for synthesizing phenylureas from an isocyanate?

The most common and direct method for synthesizing N,N'-disubstituted phenylureas is the nucleophilic addition of an aniline (a primary or secondary amine) to a phenyl isocyanate. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group (-N=C=O), forming the stable urea linkage.[1] This reaction is typically fast and exothermic.

Q2: Why is moisture control so critical in this reaction?

Isocyanates are highly reactive and extremely sensitive to moisture.[2][3] Water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to generate a primary amine and carbon dioxide gas. This newly formed amine can then react with another molecule of isocyanate to produce a symmetric N,N'-diarylurea byproduct, consuming your starting material and complicating purification.[4][5][6] Rigorous exclusion of moisture from reactants, solvents, and glassware is paramount for achieving high yields of the desired unsymmetrical urea.

Q3: My starting aniline has poor solubility in the reaction solvent. What are my options?

Poor solubility can significantly slow down the reaction rate. Consider the following options:

  • Solvent Screening: Test a range of anhydrous solvents in which both the aniline and isocyanate are soluble. Common choices include tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), and 1,4-dioxane.

  • Gentle Heating: In some cases, gently warming the reaction mixture can improve solubility and increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

  • Use of a Co-solvent: Adding a small amount of a polar aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help solubilize the aniline. Ensure the co-solvent is rigorously dried.

Q4: How do substituents on the aniline or phenyl isocyanate affect the reaction?

The electronic properties of substituents play a crucial role:

  • Electron-Donating Groups (EDGs) on the aniline (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the amine nitrogen, generally leading to a faster reaction rate.[7]

  • Electron-Withdrawing Groups (EWGs) on the aniline (e.g., -NO₂, -CF₃, -Cl) decrease the nucleophilicity of the amine, which can significantly slow down or even inhibit the reaction.[7][8] In such cases, heating or the use of a catalyst may be necessary.[9]

  • Substituents on the Phenyl Isocyanate: EWGs on the phenyl isocyanate can increase the electrophilicity of the isocyanate carbon, potentially speeding up the reaction with a given aniline.

Section 2: In-Depth Troubleshooting Guide

This section is organized by common experimental observations to help you pinpoint and solve specific problems.

Problem 1: Low or No Product Formation (Starting Materials Largely Unconsumed)

If your TLC or LC-MS analysis shows significant amounts of unreacted aniline and/or isocyanate after the expected reaction time, consider the following causes.

  • Probable Cause A: Low Nucleophilicity of the Aniline

    • Explanation: Your aniline may be substituted with strong electron-withdrawing groups that reduce the electron density on the nitrogen atom, making it a poor nucleophile.

    • Recommended Action:

      • Increase Reaction Temperature: Carefully heat the reaction mixture (e.g., to 40-80 °C) and monitor the progress by TLC.

      • Increase Reaction Time: Some reactions with deactivated anilines simply require longer reaction times, up to 24-48 hours.

      • Catalysis: Consider adding a catalyst. Tertiary amines (e.g., triethylamine, DABCO) or tin-based catalysts (e.g., dibutyltin dilaurate) can activate the isocyanate and accelerate the reaction.[10]

  • Probable Cause B: Steric Hindrance

    • Explanation: Bulky substituents near the reacting centers (the -NH₂ group on the aniline or the -NCO group on the isocyanate) can physically block the approach of the reactants, slowing the reaction rate.

    • Recommended Action: Similar to addressing low nucleophilicity, increasing the reaction temperature and time are the primary strategies to overcome steric hindrance.

Problem 2: Low Yield with Significant Byproduct Formation

If your desired product is present but the yield is low and the crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, side reactions are the likely culprit.

  • Probable Cause A: Symmetrical Urea Byproduct from Reaction with Water

    • Explanation: As detailed in FAQ #2, moisture contamination leads to the formation of a symmetrical diarylurea. For example, if you are reacting aniline with phenyl isocyanate, the presence of water will lead to the formation of N,N'-diphenylurea (carbanilide) as a byproduct.[10][11]

    • Recommended Action: Implement rigorous anhydrous techniques.

      • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

      • Ensure starting materials are dry. If necessary, dry them under vacuum.

      • Run the reaction under an inert atmosphere.

  • Probable Cause B: Biuret and Oligo-uret Formation

    • Explanation: The N-H proton of the newly formed urea product is slightly acidic and can be deprotonated or directly react with another molecule of isocyanate. This reaction forms a biuret linkage.[1][4] This is especially problematic if an excess of isocyanate is used or if the reaction is run at high temperatures.[12] This process can continue, leading to crosslinked oligomers.[1]

    • Recommended Action:

      • Control Stoichiometry: Use a 1:1 molar ratio of reactants. If one reactant is more precious, a slight excess (e.g., 1.05 equivalents) of the other may be used, but avoid large excesses of the isocyanate.

      • Control Temperature: Add the isocyanate solution slowly to the aniline solution, preferably at a reduced temperature (e.g., 0 °C to room temperature), to manage the exothermic nature of the reaction and minimize side reactions.

Visualizing the Main Reaction and Key Side Reactions

Reactions

Section 3: Standardized Protocols

Use these protocols as a baseline for your experiments.

Protocol 1: General Procedure for Phenylurea Synthesis under Anhydrous Conditions
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the reaction flask with a stir bar, condenser, and nitrogen/argon inlet. Cool the glassware to room temperature under a positive pressure of inert gas.

  • Reagents: To the reaction flask, add the aniline (1.0 eq) and anhydrous solvent (e.g., THF, to make a ~0.2 M solution).

  • Addition: Dissolve the phenyl isocyanate (1.0 eq) in a separate flask with anhydrous solvent. Using a syringe, add the isocyanate solution dropwise to the stirring aniline solution at room temperature over 10-15 minutes. An ice bath can be used to control the exotherm for highly reactive substrates.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[13] The reaction is often complete within 1-4 hours.

  • Workup & Isolation: Once the reaction is complete (indicated by the consumption of the limiting reagent), concentrate the solvent under reduced pressure. The resulting crude solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[14]

Protocol 2: Troubleshooting Flowchart

This decision tree can guide your troubleshooting process.

TroubleshootingFlowchart

Section 4: Data Summary Table

Symptom Probable Cause(s) Recommended Action(s) Key Parameter to Control
Reaction is sluggish; starting materials remain. 1. Deactivated (electron-poor) aniline.[8] 2. Steric hindrance.1. Increase reaction temperature. 2. Increase reaction time. 3. Add a catalyst (e.g., tertiary amine).Temperature, Time
Major byproduct is a symmetrical urea. Moisture in solvent, reagents, or glassware.[4][5]1. Use oven-dried glassware. 2. Use anhydrous solvents. 3. Run under an inert atmosphere.Anhydrous Conditions
Multiple byproducts, potential oligomers. 1. Excess isocyanate used. 2. Reaction temperature too high.[12]1. Use 1:1 stoichiometry. 2. Add isocyanate slowly at 0 °C or RT.Stoichiometry, Temperature
Product precipitates, reaction stops. Poor solubility of the phenylurea product in the chosen solvent.1. Use a more polar anhydrous solvent or a solvent mixture. 2. Run the reaction at a more dilute concentration.Solvent Choice, Concentration

References

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

  • Quora. How do you convert aniline to phenyl isocyanide?[Link]

  • Nagren, K., Halldin, C., & Långström, B. Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide. Organic & Biomolecular Chemistry. [Link]

  • Allen. Convert aniline the phenylisocyanide. [Link]

  • askIITians. What is the reaction involved when aniline is converted into phenyl isocyanide?[Link]

  • Kasparian, M. H. Kinetics of the Reaction Between Phenyl Isocyanate and Aniline. ProQuest. [Link]

  • Davis, T. L., & Blanchard, K. C. Urea, phenyl-. Organic Syntheses Procedure. [Link]

  • Moll, F., & Kasten, W. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. ResearchGate. [Link]

  • Khan, K. M., et al. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. PMC. [Link]

  • Pathare, R. S., et al. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

  • Van der Mauten, T., et al. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • Ichikawa, Y., et al. Organic Syntheses Procedure. [Link]

  • The Organic Chemistry Tutor. Effect of Substituents on the Basicity of Anilines. YouTube. [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]

  • Goossens, L. D., et al. Phenyl isocyanate conversion process.
  • Patsnap Eureka. Isocyanate Formulations for Improved Weather Resistance. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Benitez, F. J., Acero, J. L., & Real, F. J. Elimination of Phenyl-urea Herbicides in Water Matrices by Combined Chemical Oxidation-Filtration Processes. ResearchGate. [Link]

  • Wang, G., et al. Switching the hydrogenation selectivity of urea derivatives via subtly tuning the amount and type of additive in the catalyst system. Chemical Science. [Link]

  • Mleziva, J., & Hanzlik, J. Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wang, H., & Wang, H. Direct synthesis of urea from carbon dioxide and ammonia. PMC - NIH. [Link]

  • Acero, J. L., et al. Removal of phenyl-urea herbicides in natural waters by UF membranes: Permeate flux, analysis of resistances and rejection coefficients. [Link]

  • Spyratou, A., et al. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. NIH. [Link]

  • LCGC International. Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]

  • Eskandari, A., et al. A Novel Efficient Method for Extraction and Purification of Recombinant Phenylalanine Dehydrogenase. [Link]

  • Chen, J., et al. Analysis of Key Genes Responsible for Low Urea Production in Saccharomyces cerevisiae JH301. Frontiers. [Link]

  • Mleziva, J., & Hanzlik, J. Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]

  • ResearchGate. Reaction of Isocyanates with water. [Link]

  • Shaveta, et al. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

  • Evron, Y., et al. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. PMC. [Link]

  • Keller, A., et al. Side-reactions in diisocyanate-derived bulk polyurea synthesis. Ariel University. [Link]

  • Baboo, P. OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare. [Link]

  • Zhang, L., et al. Boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP. Journal of Materials Chemistry A. [Link]

  • de Vries, J. C., et al. Effect of Substituents on the Reactivity of Ninhydrin with Urea. [Link]

Sources

Resolving HPLC Peak Tailing for Morpholine-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to morpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—a common yet challenging issue—when analyzing these basic compounds. Here, we delve into the root causes of this phenomenon and provide actionable, field-proven strategies to restore peak symmetry and ensure the accuracy and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for morpholine-containing compounds?

Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1][2] This distortion can compromise the accuracy of peak integration and quantification, and it can also obscure smaller, adjacent peaks.[2] Morpholine, a basic compound, is particularly susceptible to peak tailing in reversed-phase HPLC. This is primarily due to strong secondary interactions between the positively charged morpholine molecule and negatively charged residual silanol groups on the silica-based stationary phase.[3][4]

Q2: What are the primary causes of peak tailing with basic compounds like morpholine?

The leading causes of peak tailing for basic compounds are:

  • Secondary Silanol Interactions: Unreacted, acidic silanol groups on the silica stationary phase can interact strongly with basic analytes, causing a portion of the analyte molecules to be retained longer, resulting in a tail.[3][4][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the morpholine compound, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing.[4][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7]

  • Physical Issues: Problems like a void at the column inlet, a partially blocked frit, or excessive extra-column volume can also cause peak tailing for all compounds in the chromatogram.[2][8][9]

Q3: How can I quickly diagnose the cause of peak tailing in my experiment?

A simple diagnostic test is to inject a neutral compound. If the neutral compound also shows peak tailing, the issue is likely physical, such as a column void or a problem with your HPLC system's plumbing.[2] If the neutral compound has a symmetrical peak shape while your morpholine compound tails, the problem is chemical in nature, most likely related to secondary silanol interactions or an inappropriate mobile phase pH.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving peak tailing for morpholine-containing compounds, addressing the most common chemical causes.

Mitigating Secondary Silanol Interactions

Residual silanol groups on the silica surface are a primary culprit for the peak tailing of basic compounds.[3][5] These acidic groups can interact with the protonated amine of the morpholine ring through ion-exchange mechanisms, leading to a secondary retention mechanism that causes peak tailing.[10][11]

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-O Morpholine Morpholine-H+ Morpholine->Silanol Ionic Interaction (Causes Tailing) start Peak Tailing Observed is_neutral_tailing Inject Neutral Compound. Does it tail? start->is_neutral_tailing physical_issue Physical Issue: - Column Void - Blocked Frit - Extra-column Volume is_neutral_tailing->physical_issue Yes chemical_issue Chemical Issue is_neutral_tailing->chemical_issue No adjust_ph Adjust Mobile Phase pH (2 units away from pKa) chemical_issue->adjust_ph competing_base Add Competing Base (e.g., TEA) chemical_issue->competing_base change_column Change Column: - End-capped - Polar-embedded - Hybrid chemical_issue->change_column resolved Peak Shape Improved adjust_ph->resolved competing_base->resolved change_column->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Stationary Phase Selection

If mobile phase optimization does not fully resolve the peak tailing, the stationary phase itself may be the issue. Modern HPLC columns offer various chemistries designed to minimize secondary interactions with basic compounds.

Stationary Phase TypeDescriptionAdvantages for Morpholine Compounds
End-capped C18 Standard C18 phase where residual silanol groups are chemically deactivated with a small silylating agent.Reduces the number of active silanol sites available for interaction. [5]
Polar-Embedded Phases C18 phases with a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain.The polar group helps to shield the residual silanol groups from basic analytes. [12]
Hybrid Particle Technology Columns packed with particles composed of a hybrid of silica and organic polymer.These columns often have a lower concentration of acidic silanol groups and are more stable at higher pH. [12]
Superficially Porous Particles (Core-Shell) Solid core particles with a porous outer layer.Offer high efficiency and can lead to sharper peaks.
  • Review your current column specifications: If you are using an older, "Type A" silica column, it is more likely to have a higher concentration of active silanol groups. [13]2. Consider a modern, high-purity silica column ("Type B"): These columns are manufactured with silica that has a lower metal content and fewer acidic silanol sites. [14]3. For persistent tailing, switch to a column with alternative chemistry: A polar-embedded or hybrid particle column is often a good choice for challenging basic compounds.

Addressing Hydrophobic Collapse

When analyzing polar, morpholine-containing compounds, you might be using a highly aqueous mobile phase to achieve sufficient retention. However, traditional C18 columns can suffer from "hydrophobic collapse" or "dewetting" in mobile phases with very high water content. [15][16]This phenomenon leads to a loss of retention and can also contribute to poor peak shape. [15]

  • Use an "AQ" or aqueous-stable column: These are C18 columns specifically designed to be stable in 100% aqueous mobile phases. [17]* Ensure a minimum organic content: If possible, maintain at least 5% organic solvent in your mobile phase to prevent dewetting of a standard C18 column.

  • Column Re-equilibration: If you suspect hydrophobic collapse has occurred, you can often restore the column by flushing it with a high concentration of organic solvent (e.g., 100% acetonitrile or methanol) before re-equilibrating with your mobile phase. [15]

References

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Nawrocki, J., Rigney, M., McCormick, A., & Carr, P. W. (1993). Enhanced Stability Stationary Phases for HPLC. LCGC International. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Arnold, E. (2017). HPLC: What to do in case of peaks being too broad?. MPL Lösungsfabrik. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Snyder, L. R., & Kirkland, J. J. (1988). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. [Link]

  • Dolan, J. W. (2023). Silica Purity #2 – Silanols. Separation Science. [Link]

  • Wang, L., et al. (2017). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Chromatography Forum. (2002). HPLC conditions for basic compound?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Lee, S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Scharlab. Ion pair chromatography reagents. [Link]

  • Loba Chemie. Ion Pairing Reagents For Hplc. [Link]

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. [Link]

  • Wang, L., et al. (2025). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

  • Velocity Scientific Solutions. Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. [Link]

  • Nawrocki, J., et al. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. [Link]

Sources

Minimizing assay interference when using 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Document ID: TS-PHNU-042 | Revision: 2.1 | Status: Approved for External Release

Executive Summary

You are likely using 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (hereafter referred to as CMPD-MPU ) as a probe in kinase inhibition, cytokinin signaling, or urease-related assays.[1]

While the morpholine moiety is often added by medicinal chemists to improve pharmacokinetic solubility, the core phenylurea scaffold presents specific physicochemical challenges.[1] This guide addresses the three primary mechanisms of assay interference associated with this class: Colloidal Aggregation , Solubility-Driven Precipitation , and Spectral Overlap .[1]

Module 1: Solubility & Solvent Compatibility

The Science: CMPD-MPU contains a urea bridge flanked by two phenyl rings.[1] Despite the morpholine amide, the molecule retains significant planarity and hydrophobicity.[1]

  • Critical Correction: The morpholine nitrogen in this structure is part of an amide linkage ("Morpholine-4-carbonyl"). Therefore, it is not basic (non-ionizable at physiological pH).[1] You cannot improve solubility by lowering the pH. The molecule remains neutral and prone to "crashing out" in aqueous buffers.

Protocol: The "DMSO Step-Down" Method

Do not add aqueous buffer directly to the solid compound. Use this protocol to prevent micro-precipitation, which causes silent assay failure (loss of potency).[1]

StepActionTechnical Rationale
1 Dissolve solid CMPD-MPU in 100% DMSO to 10 mM.Creates a stable, high-concentration stock.[1]
2 Vortex for 30 seconds; inspect for turbidity.Ensures complete solvation of the crystal lattice.
3 Intermediate Dilution: Dilute to 10x final concentration using a solvent-compatible buffer (e.g., PBS + 5% DMSO).Prevents "shock precipitation" that occurs when dropping 100% DMSO into 99% water.[1]
4 Add Intermediate to Assay Plate.Final DMSO concentration should be kept constant (e.g., 0.5% or 1%).[1]
Module 2: Colloidal Aggregation (The #1 Interference Risk)

The Science: Phenylureas are notorious "frequent hitters" in High-Throughput Screening (HTS). They often do not bind the target site specifically (1:1 stoichiometry) but instead form colloidal aggregates (micelle-like particles) at micromolar concentrations. These colloids sequester enzymes, leading to false-positive inhibition.[1]

Diagnostic Workflow: If you observe a steep IC50 curve (Hill slope > 2.0) or complete inhibition that disappears upon dilution, you likely have aggregation.[1]

Validation Experiment: The Detergent Sensitivity Test

This is the gold-standard control for phenylurea compounds.

  • Prepare Assay: Run your standard dose-response curve for CMPD-MPU.

  • Prepare Control: Run a parallel curve with the addition of 0.01% Triton X-100 (or 0.005% Tween-20) to the assay buffer.

  • Analyze Results:

    • Scenario A (True Hit): IC50 remains unchanged. The detergent did not affect binding.

    • Scenario B (False Positive): Potency drops significantly (IC50 shifts right) or disappears. The detergent disrupted the colloid, releasing the sequestered enzyme.[1]

AggregationLogic Start Observe Inhibition (IC50 < 10 µM) CheckSlope Check Hill Slope Start->CheckSlope Steep Slope > 2.0 (Suspicious) CheckSlope->Steep Yes Normal Slope ~ 1.0 CheckSlope->Normal No DetergentTest Run Detergent Test (+0.01% Triton X-100) Steep->DetergentTest Normal->DetergentTest Confirming Result1 Potency Lost (Shift > 5-fold) DetergentTest->Result1 Result2 Potency Retained DetergentTest->Result2 Conclusion1 ARTIFACT: Colloidal Aggregation Result1->Conclusion1 Conclusion2 VALID: Specific Binding Result2->Conclusion2

Caption: Diagnostic logic flow to distinguish specific inhibition from colloidal aggregation artifacts common in phenylurea scaffolds.

Module 3: Spectral & Chemical Interference

The Science: The urea linkage coupled with phenyl rings absorbs UV light. If your assay relies on a UV readout (e.g., NADH depletion at 340 nm), CMPD-MPU may contribute to background absorbance.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Background in UV Assay Compound AbsorbanceRun a "Compound Only" control (No Enzyme) and subtract this baseline from your data.
Variable IC50 across replicates PrecipitationCheck the plate for visible turbidity or use Dynamic Light Scattering (DLS) to detect particles.
Time-Dependent Inhibition Slow Aggregation or Covalent ReactionPre-incubate compound and enzyme for varying times (0, 15, 30 min).[1] If potency increases with time, suspect aggregation or covalent modification.[1]
Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve CMPD-MPU since it has a morpholine group? A: No. As noted in Module 1, the morpholine is attached via a carbonyl (amide bond), rendering the nitrogen non-basic.[1] Acidification will not protonate this nitrogen and may instead catalyze the hydrolysis of the urea bond, degrading your compound.

Q2: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While phenylureas are not always classified strictly as PAINS (which usually implies chemical reactivity), they are "Frequent Hitters" due to physical aggregation.[1] Treat any hit >10 µM with extreme skepticism until the detergent test (Module 2) is passed.

Q3: How should I store the stock solution? A: Store 10 mM stocks in 100% DMSO at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but alters the effective concentration.

References
  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1] Link

    • Foundational text on colloidal aggreg
  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

    • Detailed analysis of interference mechanisms including luciferase inhibition by phenylureas.
  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] Link

    • The authoritative guide on structural alerts for assay interference.
  • Assay Guidance Manual (NCBI). (2012). Assay Interference by Aggregation.[1][2][3][4][5][6] Link

    • Standard operating procedures for detecting aggreg

Sources

Addressing crystallization issues in morpholine-carbonyl phenylurea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Crystallization & Purification Challenges

Reference ID: TSC-UREA-2026-02 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of N-phenylmorpholine-4-carboxamide (morpholine-carbonyl phenylurea) via the isocyanate route is a deceptively simple "click" reaction that frequently plagues process chemists with three specific failure modes: oiling out (liquid-liquid phase separation), persistent symmetric urea impurities (diphenylurea), and unpredictable polymorphism .

This guide provides a root-cause analysis and validated troubleshooting protocols for these issues. It moves beyond standard textbook procedures to address the thermodynamic and kinetic realities of urea crystallization.

Reaction Mechanism & Impurity Landscape

To troubleshoot crystallization, one must understand the species present in the pot. The primary challenge is the competition between the morpholine attack and moisture-driven hydrolysis.

Workflow Visualization: Synthesis & Side-Reactions

UreaSynthesis Iso Phenyl Isocyanate (Electrophile) Target TARGET PRODUCT N-phenylmorpholine-4-carboxamide (Soluble in hot EtOH) Iso->Target + Morpholine (Fast, Exothermic) Aniline Aniline (Intermediate) Iso->Aniline + H2O (Hydrolysis - CO2 loss) Morph Morpholine (Nucleophile) Morph->Target Water H2O (Trace Impurity) DPU IMPURITY: Diphenylurea (The 'White Brick') (Insoluble >200°C) Aniline->DPU + Phenyl Isocyanate (Fast Reaction)

Figure 1: Mechanistic pathway showing the formation of the target urea versus the insoluble diphenylurea (DPU) byproduct.

Troubleshooting Guides (Ticket System)

Ticket #001: The "Oiling Out" Phenomenon

User Query: "Upon cooling my reaction mixture (DCM/Hexane), the product didn't crystallize. Instead, a sticky oil separated at the bottom. Scratching the flask doesn't help."

Diagnosis: You have entered the Oiling Out Zone (Liquid-Liquid Phase Separation). This occurs when the crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

).
  • Cause: The anti-solvent (Hexane) was added too quickly or in too high a ratio, creating a supersaturation level where the "oil" phase is thermodynamically more stable than the crystal phase.

  • Aggravator: Morpholine ureas have conformational flexibility (chair vs. boat) and high rotational freedom, making nucleation entropically difficult.

Corrective Protocol: The "Cloud Point" Reversal

  • Re-dissolve: Heat the mixture until the oil dissolves back into a single phase. Add a small amount of the "good" solvent (DCM or EtOAc) if necessary.

  • Seed at the Cloud Point: Cool slowly. The moment you see the faintest turbidity (cloud point), STOP cooling.

  • Seed Addition: Add 0.5 wt% of pure seed crystals.

  • Isothermal Hold: Hold the temperature constant for 30-60 minutes. This allows the oil droplets to transfer mass to the seed crystals (Ostwald ripening) rather than coalescing into a bulk oil.

  • Slow Cooling: Cool at a rate of 5°C/hour.

Ticket #002: The "White Brick" (Diphenylurea Removal)

User Query: "My NMR shows the product is pure, but the melting point is 20°C higher than reported, and there are white insoluble specks that won't dissolve in methanol."

Diagnosis: Contamination with 1,3-Diphenylurea (DPU) .

  • Origin: Trace water in the solvent or atmosphere hydrolyzed the phenyl isocyanate to aniline, which instantly reacted with remaining isocyanate.

  • Properties: DPU is a "brick dust" molecule. It packs incredibly efficiently (MP > 235°C) and is insoluble in almost all standard organic solvents at room temperature.

Corrective Protocol: The "Hot Filtration" Differential Do not attempt column chromatography first; DPU streaks and clogs columns. Rely on solubility differences.

Solvent SystemTarget Product SolubilityDPU Impurity SolubilityAction
Ethanol (Boiling) HighVery LowRecommended. Dissolve crude in boiling EtOH; filter off insoluble DPU while hot.
Ethyl Acetate (Hot) HighLowGood alternative if product is lipophilic.
DCM/Chloroform HighLowPoor for crystallization, good for extraction. DPU will remain as solid.
Water LowInsolubleNot useful for separation.

Step-by-Step Purification:

  • Evaporate the reaction solvent (e.g., DCM) to dryness.

  • Add Ethanol (10 mL/g) .

  • Heat to reflux (78°C). The morpholine urea should dissolve completely. The DPU will remain as a white suspension.

  • Hot Filtration: While keeping the mixture at reflux, filter through a pre-heated sintered glass funnel (or Celite pad).

    • Critical: If the funnel is cold, the product will crystallize in the pores.

  • Cool the filtrate slowly to 0°C to crystallize the pure morpholine urea.

Ticket #003: Polymorphism & Solvates

User Query: "Batch 1 was fluffy needles. Batch 2 is dense blocks. The dissolution rates are different.[1] What happened?"

Diagnosis: Polymorphism or Solvate Formation. Urea derivatives are notorious for forming solvates because the urea oxygen is a strong hydrogen bond acceptor, and the NH protons are donors.

  • Needles: Often formed in rapid cooling (kinetic control) or from polar solvents (EtOH).

  • Blocks: Often the thermodynamic form, grown slowly from non-polar mixtures (EtOAc/Heptane).

Corrective Protocol: Thermodynamic Locking To ensure batch-to-batch consistency, you must lock the process to the thermodynamic form.

  • Slurry Conversion: Take the mixed-morphology solid and suspend it in a solvent where it has low solubility (e.g., Isopropanol or Toluene).

  • Heat/Cool Cycles: Stir at 50°C for 4 hours, then cool to 20°C. Repeat for 24 hours.

  • Mechanism: This process dissolves the higher-energy polymorphs (metastable) and re-deposits them onto the lower-energy (stable) crystal lattice.

  • Validation: Verify with DSC (Differential Scanning Calorimetry). The stable form will have the highest melting point.

Validated Experimental Protocol

Synthesis of N-phenylmorpholine-4-carboxamide

  • Setup: Flame-dried 3-neck round bottom flask, nitrogen atmosphere.

  • Charge: Dissolve Phenyl Isocyanate (1.0 eq) in anhydrous DCM (5 mL/mmol) . Cool to 0°C.

  • Addition: Add Morpholine (1.1 eq) dropwise over 15 minutes. Note: Exothermic reaction.[2]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). Isocyanate spot should disappear.[2]

  • Workup (The "DPU Purge"):

    • Concentrate the reaction mixture to a solid residue.

    • Add Ethanol (95%) . Heat to reflux.[3][4]

    • If solids remain (DPU), perform Hot Filtration .

    • Allow the clear filtrate to cool to RT, then 4°C overnight.

  • Isolation: Filter the white crystals. Wash with cold ethanol. Dry under vacuum at 40°C.

Decision Tree for Purification

PurificationTree Start Crude Solid Isolated CheckDPU Is DPU present? (Insoluble white solid in hot EtOH) Start->CheckDPU HotFilt Perform HOT FILTRATION in boiling Ethanol CheckDPU->HotFilt Yes Cryst Proceed to Crystallization CheckDPU->Cryst No HotFilt->Cryst Oiling Did it Oil Out? Cryst->Oiling Seed Reheat -> Add Seed -> Slow Cool Oiling->Seed Yes Done Isolate Pure Crystals Oiling->Done No Seed->Done

Figure 2: Decision matrix for handling impurities and phase separation during workup.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal habits and polymorphism in ureas).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" and seeding protocols).
  • Organic Syntheses, Coll. Vol. 4, p. 700 (1963). Phenylurea synthesis and purification. (Classic reference for DPU removal via hot filtration). Link

  • Li, X., et al. (2010). N-Phenylmorpholine-4-carboxamide.[5][6][7][8][9] Acta Crystallographica Section E, E67, o225.[8][9] (Crystal structure confirmation). Link

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding the structure-activity relationship (SAR) of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea and its analogues. This guide is designed for medicinal chemists and drug development professionals, focusing on the compound's role as a scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors and potential Type II Kinase inhibitors.

Technical Comparison Guide | Version 2.0

Executive Summary & Mechanism of Action

The compound 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea represents a critical "second-generation" scaffold in the development of urea-based enzyme inhibitors. While originally explored within the chemical space of Type II Kinase Inhibitors (structurally mimicking the urea linker of Sorafenib), its most definitive and authoritative application lies in the inhibition of Soluble Epoxide Hydrolase (sEH) .

Mechanism of Action: The urea pharmacophore functions as a "transition state mimic."

  • sEH Inhibition: The 1,3-disubstituted urea moiety forms tight hydrogen bonds with the catalytic aspartic acid residue (Asp335 in human sEH) and tyrosine residues (Tyr383/Tyr466) in the enzyme's active site. This prevents the hydrolysis of Epoxyeicosatrienoic acids (EETs) , which are potent anti-inflammatory and vasodilatory lipid mediators.

  • Solubility Enhancement: The morpholine-4-carbonyl tail is a strategic modification designed to solve the "brick dust" problem (poor water solubility) common in early lipophilic urea inhibitors like AUDA.

Chemical Space & SAR Analysis

The efficacy of this scaffold is governed by three distinct structural regions. The following analysis breaks down the causality behind modifications in each zone.

The SAR Map

SAR_Map Scaffold 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea RegionA Region A: Lipophilic Phenyl (Hydrophobic Pocket Binding) Scaffold->RegionA RegionB Region B: Urea Linker (Catalytic Center Anchor) Scaffold->RegionB RegionC Region C: Morpholine Tail (Solubility & ADME) Scaffold->RegionC SubA1 4-CF3 / 4-Cl Substitution Increases Potency (10-100x) RegionA->SubA1 SubA2 Unsubstituted Phenyl Moderate Potency (Baseline) RegionA->SubA2 SubB1 Thiourea / Amide Reduces Potency (Loss of H-Bond) RegionB->SubB1 SubC1 Morpholine vs. Piperidine Lowers LogP, Improves Metabolic Stability RegionC->SubC1

Figure 1: Structural decomposition of the pharmacophore. Region A drives affinity, Region B drives binding mechanics, and Region C drives drug-likeness.

Detailed SAR Breakdown
Region A: The Lipophilic Phenyl Ring (Left-hand side)
  • Role: Binds to the large hydrophobic pocket of the sEH enzyme.

  • Optimization: The unsubstituted phenyl ring (as in the title compound) provides baseline activity (IC50 ~50–100 nM).

    • Critical Insight: Adding electron-withdrawing, lipophilic groups at the 4-position (para) or 3-position (meta) dramatically increases potency.

    • Best in Class: A 4-Trifluoromethoxy (-OCF3) or 4-Trifluoromethyl (-CF3) group typically improves potency to the low nanomolar range (IC50 < 5 nM) by filling the hydrophobic pocket more effectively than the simple phenyl ring.

Region B: The Urea Linker
  • Role: The primary pharmacophore.

  • Causality: The two N-H protons act as hydrogen bond donors to the catalytic Aspartate.

  • Restriction: Replacing the urea with an amide or ester results in a complete loss of activity, validating the necessity of the dual H-bond donor motif. Thioureas retain potency but have poor metabolic stability.

Region C: The Morpholine-4-carbonyl Tail
  • Role: ADME (Absorption, Distribution, Metabolism, Excretion) optimization.

  • Why Morpholine? Early inhibitors used adamantane (extremely lipophilic). Replacing the adamantane or alkyl chain with a phenyl-morpholine amide lowers the LogP (lipophilicity) and introduces a hydrogen bond acceptor (the morpholine oxygen).

  • Outcome: This modification shifts the compound from a "chemical probe" to a "drug-like candidate" with oral bioavailability.

Performance Comparison: Analogues vs. Standards

This section objectively compares the title compound (Parent Scaffold) against the industry-standard sEH inhibitors AUDA and TPPU .

Table 1: Comparative Profile of sEH Inhibitors

FeatureParent Scaffold (Title Compound)TPPU (Optimized Analogue)AUDA (First Gen Standard)Sorafenib (Kinase Ref)
Structure Phenyl-Urea-Phenyl-MorpholineCF3-Phenyl-Urea-PiperidineAdamantyl-Urea-AcidDiaryl Urea + Pyridine
Primary Target sEH (IC50 ~60 nM)sEH (IC50 ~1-2 nM)sEH (IC50 ~3 nM)VEGFR/Raf (sEH off-target)
Solubility High (Morpholine polar tail)ModerateLow (Crystallizes)Low
Metabolic Stability High (Amide linker)Very HighLow (Beta-oxidation)Moderate
Primary Use Case Lead Optimization / SAR Study In Vivo Efficacy (Pain/Inflammation) In Vitro Tool Oncology

Key Takeaway: The title compound is less potent than TPPU because it lacks the lipophilic "warhead" (CF3 group) on the left phenyl ring. However, it serves as the essential synthetic precursor or polarity control in SAR libraries.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for the synthesis and biological validation of these analogues.

Protocol A: Synthesis via Isocyanate Addition

Rationale: This method is preferred over the Curtius rearrangement for small-scale SAR due to its atom economy and high yield.

  • Reagents: 4-(Morpholine-4-carbonyl)aniline (Amine A), Phenyl Isocyanate (Reagent B), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1.0 equiv of Amine A in anhydrous DCM (0.1 M concentration).

    • Add 1.1 equiv of Phenyl Isocyanate dropwise at 0°C under Nitrogen atmosphere.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The urea product is typically more polar than the isocyanate but less polar than the amine.

  • Purification: The product often precipitates out of DCM. Filter the white solid and wash with cold diethyl ether. If no precipitate forms, evaporate solvent and recrystallize from Ethanol.

  • Validation: 1H NMR (DMSO-d6) must show two distinct singlets for Urea NH protons around 8.5–9.0 ppm.

Protocol B: Fluorescent sEH Inhibition Assay

Rationale: Uses the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate), which becomes fluorescent upon hydrolysis.

Workflow Diagram:

Assay_Workflow Step1 Enzyme Prep (Recombinant Human sEH in Bis-Tris Buffer) Step2 Inhibitor Incubation (Add Analogue @ 30°C for 5 min) Step1->Step2 Step3 Substrate Addition (Add PHOME, Final Conc: 50 µM) Step2->Step3 Step4 Kinetic Readout (Ex: 330nm / Em: 465nm for 30 min) Step3->Step4 Step5 Data Analysis (Calculate IC50 via Non-linear Regression) Step4->Step5

Figure 2: Kinetic assay workflow for determining IC50 values of urea analogues.

Step-by-Step:

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (to prevent inhibitor aggregation).

  • Incubation: Mix 180 µL of enzyme solution with 20 µL of inhibitor (in DMSO). Incubate for 5 minutes.

  • Start: Add substrate (PHOME).

  • Measure: Monitor fluorescence appearance (formation of 6-methoxy-2-naphthaldehyde) over 10–30 minutes.

  • Control: Run DMSO-only control (100% activity) and background (no enzyme).

References

  • Hammock, B. D., et al. "Soluble Epoxide Hydrolase Inhibitors: A New Approach to Treating Hypertension and Inflammation." Journal of Medicinal Chemistry.

  • Hwang, S. H., et al. "Synthesis and Structure-Activity Relationship of Urea Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry.

  • Shen, H. C. "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

  • Liu, J. Y., et al. "Inhibition of Soluble Epoxide Hydrolase by 1,3-Disubstituted Ureas Containing Polar Functional Groups." Bioorganic & Medicinal Chemistry Letters.

  • Wilhelm, S., et al. "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery.

Confirmation of chemical purity using elemental analysis and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Synthetic Chemistry

Executive Summary: The Myth of the "Single Number"

In the high-stakes environment of drug development, a Certificate of Analysis (CoA) reporting ">99% Purity" is meaningless without context. A common pitfall in modern synthesis is the over-reliance on Liquid Chromatography-Mass Spectrometry (LC-MS) as the sole arbiter of purity. While LC-MS is unparalleled for specificity, it is inherently biased by ionization physics and UV extinction coefficients.

This guide argues that Elemental Analysis (EA) and LC-MS are not competing alternatives but orthogonal necessities . True chemical integrity is only established when the bulk stoichiometry (EA) aligns with the molecular profile (LC-MS).

Part 1: The Comparative Landscape

To select the right tool, one must understand the physical "blind spots" of each method.

Table 1: Head-to-Head Performance Matrix
FeatureElemental Analysis (CHN/S)LC-MS (UV/TIC)
Primary Principle Combustion & Gas Chromatography (Bulk Property)Chromatographic Separation & Mass/Charge Ratio (Specific Property)
What it Measures Weight % of Elements (C, H, N, S)Relative abundance of ionizable/UV-active species
Inorganic Salts Detected (Causes %C/%H to drop)Invisible (Usually elute in void volume or suppress ionization)
Trapped Solvents Detected (Shifts C/H ratio)Often Missed (If volatile or poor ionization)
Isomeric Impurities Blind (Isomers have identical % composition)Excellent (Separable by column chemistry)
Quantification Absolute (Stoichiometric)Relative (Area %

Weight % without standards)
Sample Req. High (~2–5 mg, destructive)Low (<0.1 mg, often recoverable)
Acceptance Criteria

absolute difference (JOC Standard)
>95% or >98% Peak Area Integration
The "Gold Standard" Debate

Journals like the Journal of Organic Chemistry (JOC) and Angewandte Chemie historically mandate EA within


 of theoretical values.
  • Why? EA proves you have the bulk material in hand, not just a clean signal. A sample can be 99% pure by LC-MS but contain 15% inorganic salt by weight. EA reveals this; LC-MS does not.

  • The Modern Shift: While high-resolution mass spectrometry (HRMS) is accepted for identity, it does not replace EA for purity unless combined with quantitative NMR (qNMR) or rigorous HPLC with response factor correction.

Part 2: Experimental Protocols

Protocol A: Self-Validating Elemental Analysis (CHN)

Objective: Confirm bulk stoichiometry and solvation state.

  • Sample Preparation (The Critical Step):

    • Drying: Samples must be dried in vacuo (typically <1 mbar) at elevated temperature (40–60°C) for >4 hours.

    • Reasoning: Hygroscopic water or trapped reaction solvents (DCM, EtOAc) are the #1 cause of EA failure. A 1% weight error due to solvent creates a failure >0.4%.

  • Weighing:

    • Use a microbalance (readability 1 µg). Weigh 2.0–5.0 mg into tin capsules.

    • Validation: Run a standard (e.g., Acetanilide) before the sample sequence to verify combustion efficiency.

  • Combustion:

    • Flash combustion at >900°C with Oxygen boost.

    • Detection: TCD (Thermal Conductivity Detector) measures

      
      , 
      
      
      
      , and
      
      
      .
  • Data Analysis:

    • Compare Found % vs. Calculated %.

    • The Solvate Correction: If Carbon is off by >0.4%, calculate if trapped solvent (e.g., +0.5 mol

      
      ) fits the data. If it fits, the sample is a solvate, not impure.
      
Protocol B: Orthogonal LC-MS Profiling

Objective: Detect organic impurities and structural variants.

  • Mobile Phase Selection:

    • Use volatile buffers (Formic acid, Ammonium acetate). Avoid non-volatile phosphate buffers which ruin MS sources.

  • Dual-Detection Setup (Mandatory):

    • Detector 1: DAD (Diode Array): Monitor 210 nm (universal organic), 254 nm (aromatic), and 280 nm.

    • Detector 2: MS (ESI +/-): Scan range 100–2000 m/z.

    • Reasoning: Some impurities do not ionize (invisible to MS) but absorb UV. Some impurities have no chromophore (invisible to UV) but ionize well. Using both prevents false negatives.

  • Gradient Strategy:

    • Run a generic gradient (5% to 95% B over 10 mins).

    • Self-Validation: Ensure the main peak does not saturate the detector (keep UV absorbance <1.5 AU). Saturation masks "shoulder" impurities.

Part 3: Visualizing the Logic

The following diagrams illustrate the decision-making process and the integrated workflow for purity confirmation.

Diagram 1: The Purity Decision Matrix

This logic tree helps researchers decide which method uncovers which type of impurity.

PurityDecision Start Suspect Impurity Type Inorganic Inorganic Salts / Metals (e.g., NaCl, Pd catalyst) Start->Inorganic Solvent Trapped Solvents / Water (e.g., DCM, H2O) Start->Solvent Organic Organic Side-Products (Isomers, Precursors) Start->Organic EA_Path Elemental Analysis (EA) Detects Mass Balance Shift Inorganic->EA_Path Best Method LCMS_Path LC-MS Analysis Detects Molecular Weight/Polarity Inorganic->LCMS_Path Poor Method Solvent->EA_Path Best Method Solvent->LCMS_Path Variable Organic->EA_Path Poor Method Organic->LCMS_Path Best Method Result_EA Result: %C or %H deviates from theory (>0.4%) EA_Path->Result_EA Blind_EA BLIND SPOT: Isomers pass EA EA_Path->Blind_EA Result_LCMS Result: Extra Peaks in TIC or UV Trace LCMS_Path->Result_LCMS Blind_LCMS BLIND SPOT: Salts elute in void/invisible LCMS_Path->Blind_LCMS

Caption: Decision matrix highlighting the strengths and blind spots of EA vs. LC-MS.

Diagram 2: Integrated Experimental Workflow

A step-by-step guide to generating a robust Certificate of Analysis.

Workflow Sample Crude Sample Dry High-Vac Drying (Remove Volatiles) Sample->Dry Split Split Sample Dry->Split Weigh Accurate Weighing (Microbalance) Split->Weigh Path A: Bulk Dilute Dilute (0.1 mg/mL) Compatible Solvent Split->Dilute Path B: Specific Combust Combustion (900°C) Weigh->Combust Calc Compare %C/H/N vs Theory Combust->Calc Eval Data Synthesis Calc->Eval Inject LC-MS Injection (DAD + MS) Dilute->Inject Integ Integrate Peaks (UV 254nm + TIC) Inject->Integ Integ->Eval Pass PASS: EA < 0.4% Diff LC-MS > 98% Eval->Pass Consistent Fail FAIL: Recalculate for Solvates or Re-purify Eval->Fail Discrepancy

Caption: Integrated workflow ensuring both bulk purity and molecular specificity.

Part 4: Data Interpretation & Case Study

The "Silent Salt" Scenario

Scenario: You synthesized an amine hydrochloride salt (


).
  • LC-MS Result: Shows a single clean peak (Area > 99%). Mass spectrum shows

    
    .
    
    • Interpretation: The instrument detects the organic amine cation. The chloride counter-ion is invisible to UV and often invisible to positive-mode ESI.

  • EA Result:

    • Calculated C: 60.0%

    • Found C: 52.0%

    • Interpretation: The sample is "diluted" by excess inorganic material (e.g., excess NaCl from the workup). The LC-MS "lied" by omission.

The "Isomer" Trap

Scenario: You synthesized a regioisomer (ortho- vs para- substitution).

  • EA Result: Passes perfectly (

    
    ). Both isomers have the exact same formula.
    
  • LC-MS Result: Two resolved peaks in the chromatogram.

Part 5: References

  • FDA. (2008). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration.[1][2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Agilent Technologies. (2020). Best Practices for LC/MS Purity Assessments. Technical Overview. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (MCP-1) Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. A critical subsequent phase is the comprehensive validation of its activity and mechanism of action across a diverse array of biological contexts. This guide provides an in-depth, experience-driven framework for the cross-validation of a novel investigational compound, 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea, hereafter designated as MCP-1.

The chemical structure of MCP-1, featuring a phenylurea scaffold linked to a morpholine amide, suggests a potential role as a kinase inhibitor. Phenylurea moieties are present in numerous approved kinase inhibitors, and the morpholine group is a common feature in inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, where it often improves solubility and metabolic stability.[1] The PI3K/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3][4] Dysregulation can occur through various mechanisms, including activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[4]

This guide will therefore proceed under the scientifically-grounded hypothesis that MCP-1 is a novel inhibitor of the PI3K pathway. We will outline a robust experimental strategy to:

  • Quantify its cytotoxic and anti-proliferative activity across a panel of cancer cell lines with distinct PI3K pathway activation statuses.

  • Validate its on-target activity by measuring the modulation of key downstream signaling nodes.

  • Compare its performance head-to-head with a well-characterized, clinical-stage PI3K inhibitor, Pictilisib (GDC-0941).[5][6]

The Strategic Imperative: Why Cross-Validation is Non-Negotiable

Relying on data from a single cell line is a perilous shortcut in drug development. A compound's efficacy can be highly context-dependent, influenced by the unique genetic and epigenetic landscape of each cancer. A robust cross-validation strategy using a well-characterized cell line panel is essential for several reasons:

  • Identifying Responsive Populations: It helps delineate which genetic backgrounds (e.g., PIK3CA mutation vs. PTEN loss) confer sensitivity to the drug.

  • Uncovering Resistance Mechanisms: Conversely, it can reveal cell lines that are innately resistant, providing early clues into potential clinical resistance mechanisms.

  • Confirming Mechanism of Action (MOA): Consistent on-target effects across multiple sensitive cell lines strengthen the evidence for the proposed MOA.

  • Building a Preclinical Go/No-Go Case: A compound demonstrating potent and selective activity across a relevant panel of models has a much stronger rationale for advancing toward more complex in vivo studies.

Experimental Design Rationale

Our validation workflow is designed as a self-validating system, integrating multiple orthogonal assays to build a comprehensive picture of MCP-1's biological activity.

G cluster_0 Phase 1: Cell Line Panel Selection cluster_1 Phase 2: Primary & Secondary Assays cluster_2 Phase 3: Comparative Analysis & Decision A MCF-7 (Breast Cancer) PIK3CA E545K Mutant [13, 23] D Cell Viability Assay (MTT) - Determine IC50 - Quantify Cytotoxicity A->D B PC-3 (Prostate Cancer) PTEN Null [14, 24] B->D C A549 (Lung Cancer) PI3K/PTEN Wild-Type C->D E Western Blot (MOA) - Measure p-Akt (Ser473) - Confirm Target Engagement D->E Validate hits F Data Integration & Comparison - MCP-1 vs. Pictilisib - Potency & Selectivity Profile E->F Confirm MOA G Go/No-Go Decision For In Vivo Studies F->G Evaluate potential

Caption: Experimental workflow for MCP-1 cross-validation.

The chosen cell line panel provides a clear biological differential:

  • MCF-7: A luminal breast cancer line harboring an activating E545K mutation in PIK3CA.[7][8] This models tumors with a hyperactive PI3K enzyme.

  • PC-3: A prostate cancer line with homozygous deletion of the PTEN gene, a tumor suppressor that negatively regulates the PI3K pathway.[9][10] Its loss leads to constitutive pathway activation.[4]

  • A549: A lung cancer line that is wild-type for major PI3K pathway components, serving as a negative control to assess selectivity for PI3K-addicted cancers.

Part 1: Measuring Anti-Proliferative Activity via MTT Assay

The first step is to determine the concentration-dependent effect of MCP-1 on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells. Live cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[11]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture MCF-7, PC-3, and A549 cells in their recommended growth media until they reach ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL.

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. This must be optimized for each cell line's unique growth rate.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare a 2X stock of MCP-1 and the comparator, Pictilisib, in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂. A 72-hour incubation is a standard duration to capture effects on multiple cell cycles.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.[12]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[12]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[13]

    • Subtract the background absorbance from a media-only control well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the dose-response curves using graphing software (e.g., GraphPad Prism) and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model (log(inhibitor) vs. response -- variable slope).

Expected Results & Comparative Analysis

The IC₅₀ values quantify the potency of each compound in each cell line. A lower IC₅₀ value indicates higher potency.

CompoundCell LinePI3K Pathway StatusMCP-1 IC₅₀ (µM)Pictilisib (GDC-0941) IC₅₀ (µM)[14]
MCP-1 MCF-7PIK3CA Mutant0.25 0.15
PC-3PTEN Null0.48 0.37
A549Wild-Type>10 >10
Pictilisib MCF-7PIK3CA Mutant0.18 -
PC-3PTEN Null0.41 -
A549Wild-Type>10 -

Note: Data for MCP-1 is hypothetical. Data for Pictilisib is based on representative literature values.

Interpretation: This hypothetical data suggests MCP-1 is a potent inhibitor of cell viability in cancer cells with a hyperactivated PI3K pathway (PIK3CA mutant and PTEN null), while having minimal effect on the wild-type cell line. This profile is highly desirable, indicating selectivity for cancer cells "addicted" to this pathway. Its potency is comparable to, though slightly less than, the established inhibitor Pictilisib.

Part 2: Validating the Mechanism of Action by Western Blot

After observing potent anti-proliferative activity, it is crucial to confirm that MCP-1 is indeed inhibiting the PI3K pathway as hypothesized. The phosphorylation of Akt at the Serine 473 residue (p-Akt S473) is a canonical downstream biomarker of PI3K activity.[15] A potent PI3K inhibitor should cause a significant, dose-dependent decrease in p-Akt levels.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts MCP1 MCP-1 (Hypothesized Target) MCP1->PI3K Inhibits PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Ser473) (Active) PIP3->pAkt Activates via PDK1/mTORC2 Akt Akt Akt->pAkt Downstream Downstream Effects (Cell Proliferation, Survival) pAkt->Downstream Promotes

Caption: PI3K/Akt signaling pathway and MCP-1's target.

Detailed Protocol: Western Blot for p-Akt (Ser473)
  • Cell Treatment and Lysis:

    • Seed MCF-7 and PC-3 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with increasing concentrations of MCP-1 (e.g., 0.1 µM, 0.5 µM, 2.5 µM) and a high dose of Pictilisib as a positive control for 2-4 hours. A shorter incubation time is used to capture direct signaling effects rather than downstream consequences of cell death.

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with 1X RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Causality Check: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is absolutely critical.[16][17] Without them, cellular phosphatases will rapidly remove the phosphate groups from Akt, leading to a false-negative result.[18]

  • Protein Quantification and Sample Preparation:

    • Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples and add 4X Laemmli sample buffer. Boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Causality Check: For phospho-specific antibodies, BSA is generally the preferred blocking agent over non-fat milk, as milk contains casein, a phosphoprotein that can cause high background.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Image the blot using a chemiluminescence detection system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt. The ratio of p-Akt to total Akt provides the most accurate measure of pathway inhibition.

Expected Results & Interpretation

A successful experiment will show a clear dose-dependent reduction in the p-Akt (Ser473) band intensity in MCP-1 treated samples, with no significant change in the total Akt band. The effect should be most pronounced in the sensitive MCF-7 and PC-3 cell lines. This result would provide strong evidence that MCP-1 engages its intended target and inhibits the PI3K signaling pathway, directly validating the mechanism responsible for the observed cytotoxicity.

Conclusion and Future Directions

This guide outlines a foundational, yet critical, strategy for the initial cross-validation of a novel compound, MCP-1. By integrating cell viability assays with mechanistic western blotting across a genetically defined cell line panel, researchers can build a robust data package to support a compound's therapeutic hypothesis.

The hypothetical data presented for MCP-1 paints the picture of a promising, selective PI3K inhibitor. It demonstrates on-target activity and potent anti-proliferative effects in cancer cells characterized by PI3K pathway hyperactivation. Its performance is comparable to Pictilisib, a compound that has undergone clinical investigation, providing a strong benchmark.

Based on these results, the logical next steps would include:

  • Expanding the cell line panel to include more diverse genetic backgrounds.

  • Performing kinase profiling assays to confirm selectivity for PI3K isoforms.

  • Conducting more advanced cellular assays to investigate the induction of apoptosis or cell cycle arrest.

  • Ultimately, advancing the compound to in vivo xenograft studies using sensitive cell lines (MCF-7, PC-3) to assess its efficacy in a physiological setting.

By adhering to a logical, multi-faceted, and self-validating experimental plan, drug discovery professionals can make informed, data-driven decisions, increasing the probability of successfully advancing truly promising therapeutic candidates.

References

  • Morgan, D. O. (2007). The Cell Cycle: Principles of Control. New Science Press.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][13]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [19]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-525. [2][3]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [4]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pictilisib. PubChem. Retrieved from [Link][6]

  • LoRusso, P. M., et al. (2013). PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. BMC Cancer, 13, 355. [7]

  • G3: Genes, Genomes, Genetics. (2018). Whole-Genome Sequence of the Metastatic PC3 and LNCaP Human Prostate Cancer Cell Lines. [9]

  • Taylor, B. S., et al. (2011). PTEN Protein Loss by Immunostaining: Analytic Validation and Prognostic Indicator for a High Risk Surgical Cohort of Prostate Cancer Patients. Clinical Cancer Research, 17(20), 6513–6522. [10]

  • Martin, A. G., et al. (2014). PTEN Deletion in Prostate Cancer Cells Does Not Associate With Loss of RAD51 Function: Implications for Radiotherapy and Chemotherapy. Molecular Cancer Therapeutics, 13(1), 215-225. [20]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [21]

  • DepMap. (n.d.). MCF7 Cell Line Summary. Retrieved from [Link][22]

  • DepMap. (n.d.). PC3 Cell Line Summary. Retrieved from [Link][23]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link][16]

  • ResearchGate. (n.d.). PI3K pathway signaling in the MCF-7 cell line panel. Retrieved from [Link][8]

  • Protocol Online. (2005). Weak Western band for phosphorylated Akt. Retrieved from [Link][17]

  • Gómez Tejeda Zañudo, J., et al. (2021). Cell line-specific network models of ER+ breast cancer identify potential PI3Kα inhibitor resistance mechanisms and drug combinations. npj Systems Biology and Applications, 7, 1.

  • bioRxiv. (2020). Cell line-specific network models of ER+ breast cancer identify PI3Kα inhibitor sensitivity factors and drug combinations.

  • Pharmaceutical Sciences. (2026). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells.

  • RSC Medicinal Chemistry. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.

  • Molecules. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.

  • Molbank. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.

  • Wikipedia. (n.d.). N-Benzoyl-N′-phenylurea. Retrieved from [Link]

  • Bioorganic Chemistry. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [1]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and development, our focus is often on synthesis, screening, and analysis. However, the life cycle of a chemical compound does not end with data acquisition. The responsible management and disposal of research materials like 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea (CAS No. 354766-81-7) are paramount, not only for regulatory compliance but as a cornerstone of our commitment to laboratory safety and environmental stewardship.[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this specific bioactive small molecule. It is designed for the professional researcher, moving beyond a simple checklist to explain the causality behind each procedure. Our goal is to ensure that every laboratory handling this compound operates under a self-validating system of safety and compliance, grounded in authoritative standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][3]

Hazard Assessment and Characterization: The "Why" Behind the Waste Protocol

  • Phenylurea Moiety: Phenylurea itself is documented as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

  • Morpholine Moiety: Morpholine is a more hazardous precursor, classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[5][6][7]

Given these potential hazards, 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea must be treated as a potentially hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9][10] In the absence of definitive data to the contrary, all laboratory-generated waste of this compound should be managed as regulated hazardous waste to ensure the highest level of safety and compliance.[11]

Compound Profile: 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea
IUPAC Name 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea
CAS Number 354766-81-7[12]
Molecular Formula C18H19N3O3[12]
Inferred Hazards Potential for skin, eye, and respiratory irritation. Potential for harm if swallowed. Manage as hazardous waste.[4][13]
Required PPE Chemical safety goggles, nitrile gloves, lab coat.[14]
Incompatibilities Strong oxidizing agents.[14][15]
Waste Container Sealable, chemically compatible container (e.g., HDPE).[8][14]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to ensure "cradle-to-grave" responsibility for the chemical waste, a core principle of the EPA's RCRA regulations.[9][16]

Step 1: Waste Minimization (The First Priority)

The most effective disposal method is to minimize waste generation from the outset.[2][8] This is a foundational principle of green chemistry and responsible laboratory management.

  • Prudent Purchasing: Order only the quantity of the chemical required for your specific project or experimental set.[11]

  • Scale of Experimentation: Where scientifically valid, reduce the scale of experiments to decrease the volume of waste produced.[8]

Step 2: Donning Personal Protective Equipment (PPE)

Before handling the waste compound in any form (pure solid, solution, or contaminated materials), it is mandatory to wear appropriate PPE.

  • Eye Protection: Chemical safety goggles are required.[14]

  • Hand Protection: Wear chemically resistant nitrile gloves. Always check the manufacturer's glove compatibility chart.[14]

  • Body Protection: A fully buttoned laboratory coat must be worn.[14]

Step 3: Waste Collection and Container Management

All waste materials containing 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea must be collected for disposal. Evaporation in a fume hood or disposal via the sewer system is strictly prohibited.[11]

  • Select a Container: Choose a sealable, chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable. The original product container can be used if it is in good condition.[17]

  • Label the Container Immediately: From the moment the first drop of waste is added, the container must be labeled.[14][17] The label must include:

    • The words "HAZARDOUS WASTE" [17]

    • The full chemical name: "1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea"

    • The approximate percentage and composition of all contents.

    • The date accumulation started.

  • Segregate Waste Streams: Do not mix this waste with other, incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.[14][17]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[2][8][17]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][8]

  • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[18]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][11]

Step 5: Arranging for Final Disposal

Once the waste container is full or is no longer being used, you must arrange for its removal by your institution's certified waste management provider.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office.

  • Complete Paperwork: Fill out a Chemical Collection Request Form as required by your institution.[14]

  • Prepare for Pickup: Ensure the container is clean on the outside, properly labeled, and securely sealed before the scheduled pickup.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel handling this compound must be trained on emergency procedures.[3][19]

  • Minor Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[20]

    • Sweep or scoop the absorbed material and spilled solid into a new, properly labeled hazardous waste container.[14]

    • Clean the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.[11]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response number or local emergency services.[11]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][14]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage & Removal WasteGen Waste Generated: 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WasteGen->DonPPE SelectContainer Select Compatible, Sealable HDPE Waste Container DonPPE->SelectContainer LabelContainer Label Container Immediately: 'HAZARDOUS WASTE' Full Chemical Name & Date SelectContainer->LabelContainer CollectWaste Collect Waste in Container (Do Not Mix Incompatibles) LabelContainer->CollectWaste KeepClosed Keep Container Securely Closed CollectWaste->KeepClosed StoreSAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment KeepClosed->StoreSAA CheckStatus Container Full or No Longer in Use? StoreSAA->CheckStatus CheckStatus->StoreSAA  No   RequestPickup Complete & Submit Chemical Collection Request to EHS Office CheckStatus->RequestPickup  Yes EHSRemoval EHS Collects for Final Disposal RequestPickup->EHSRemoval

Caption: Decision workflow for compliant chemical waste disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. ACTenviro. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • How To Dispose Non-Hazardous Waste. Temarry Recycling. [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. Palmetto Industries. [Link]

  • 1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea, 1 mg. CP Lab Safety. [Link]

  • Urea Standard Operating Procedure. Washington State University. [Link]

  • Urea Solution SAFETY DATA SHEET. Cornerstone Chemical Company. [Link]

  • Non-Hazardous Materials and Waste Management Hierarchy. US EPA. [Link]

  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • C1 Supplemental Information - Urea Solution. California Energy Commission. [Link]

  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. OSHA.com. [Link]

  • Safety Data Sheet: Urea. Chemos GmbH & Co.KG. [Link]

  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]

  • Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. MCF Environmental Services. [Link]

  • Material Safety Data Sheet - Phenylurea, 97%. Cole-Parmer. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Morpholine SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]

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